Scillascillone
Description
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Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C30H44O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21,23,31,33H,7-16H2,1-6H3/t17-,18-,21-,23+,25-,26-,27+,28+,29+,30-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNYMVDUKNBNHT-LOBUHZSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(=O)C6(C)CO)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]([C@H](C(=O)O2)C)O)O[C@@]13CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6[C@@]5(CCC(=O)[C@]6(C)CO)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347570 | |
| Record name | Scillascillone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2023822-40-2 | |
| Record name | Scillascillone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Scillascillone: A Technical Overview of a Lanostane-Type Triterpenoid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying Scillascillone and Scillascillin
In the field of natural product chemistry, precision in nomenclature is paramount. A point of potential confusion exists between two distinct compounds derived from the Scilla genus: this compound and Scillascillin. It is critical to differentiate between these two molecules as they belong to different chemical classes and possess unique molecular structures and properties.
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This compound : The focus of this guide, this compound is a lanostane-type triterpenoid isolated from the whole plants of Scilla scilloides.[1][2] Its chemical formula is C30H44O6.[3]
-
Scillascillin : In contrast, Scillascillin is a homoisoflavanone with the chemical formula C17H12O6.[4][5]
This document will provide a comprehensive technical overview of This compound .
Chemical Structure and Properties
This compound is classified as a lanostane-type triterpenoid.[1][2] The lanostane skeleton is a tetracyclic triterpene that serves as the core structure for a wide variety of bioactive natural products. The definitive structure of this compound was elucidated through extensive spectroscopic studies, as detailed in the primary literature by Ren et al. (2015).
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound. The detailed spectroscopic data, including 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS), are available in the primary literature.
| Property | Value | Reference |
| Chemical Formula | C30H44O6 | [3] |
| Molecular Weight | 500.68 g/mol | [3] |
| CAS Number | 2023822-40-2 | [3] |
| Class | Lanostane-Type Triterpenoid | [1][2] |
| Source Organism | Scilla scilloides (whole plants) | [1][2] |
| 1H-NMR Data | Detailed shifts available in primary literature | |
| 13C-NMR Data | Detailed shifts available in primary literature | |
| Mass Spectrometry Data | Detailed fragmentation available in primary literature |
Experimental Protocols: Isolation of this compound
The isolation of this compound from Scilla scilloides involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on the initial report of its discovery.
Objective: To isolate this compound from the whole plants of Scilla scilloides.
Methodology:
-
Extraction:
-
Air-dried and powdered whole plants of Scilla scilloides are subjected to exhaustive extraction with 95% ethanol at room temperature.
-
The resulting hydroalcoholic extract is concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate-soluble fraction, which typically contains compounds of intermediate polarity like triterpenoids, is collected for further purification.
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-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to repeated column chromatography.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.
-
-
Structure Elucidation:
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The structure of the purified this compound is then determined using a combination of spectroscopic techniques, including 1D-NMR (1H, 13C), 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
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Biological Activity
As of the latest available data, specific biological activities for this compound have not been extensively reported in the literature. However, lanostane-type triterpenoids as a class are known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. Further research is required to determine the specific biological profile of this compound.
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. New isoflavonoids from Erythrina arborescens and structure revision of anagyroidisoflavone A [ouci.dntb.gov.ua]
- 3. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Scillascillone: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillone is a lanostane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an exploration of its potential therapeutic applications, particularly in oncology. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Source
The primary natural source of this compound is the plant Scilla scilloides (Lindl.) Druce, a bulbous perennial herb belonging to the Asparagaceae family. The compound was first isolated from the ethanol extract of the whole plants of Scilla scilloides[1][2]. This plant has a history of use in traditional medicine for various ailments, suggesting a rich chemical diversity that warrants further scientific investigation.
Isolation and Purification of this compound
The following protocol details the experimental procedure for the isolation and purification of this compound from Scilla scilloides, based on the methodology described in the primary literature.
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Detailed Experimental Protocol
1. Plant Material and Extraction:
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Air-dried whole plants of Scilla scilloides (10 kg) are powdered.
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The powdered material is extracted with 95% ethanol (3 x 20 L) under reflux.
-
The solvent is evaporated under reduced pressure to yield the crude ethanol extract.
2. Solvent Partitioning:
-
The crude ethanol extract is suspended in water.
-
The aqueous suspension is then partitioned successively with petroleum ether (PE) and ethyl acetate (EtOAc).
-
The EtOAc-soluble fraction is concentrated for further purification.
3. Chromatographic Separation and Purification:
-
The EtOAc-soluble fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100) to yield several fractions.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
A specific fraction (Fraction B in the diagram) is further purified by column chromatography on Sephadex LH-20, eluting with a mixture of dichloromethane and methanol (1:1).
-
Final purification is achieved by preparative thin-layer chromatography (prep-TLC) using a solvent system of petroleum ether-acetone (3:1) to afford pure this compound.
Quantitative Data
While the primary literature does not provide specific yield percentages for this compound, the isolation process involves standard phytochemical techniques. The yield of lanostane-type triterpenoids from plant material is typically in the range of 0.01% to 0.1% of the dry weight, though this can vary significantly based on the plant source, geographical location, and harvesting time.
| Parameter | Description |
| Starting Material | 10 kg of air-dried whole plants of Scilla scilloides |
| Extraction Solvent | 95% Ethanol |
| Partitioning Solvents | Petroleum Ether, Ethyl Acetate |
| Chromatography | Silica Gel, Sephadex LH-20, Preparative TLC |
| Purity | Determined by spectroscopic methods (NMR, MS) |
Biological Activity and Potential Signaling Pathways
Preliminary studies on a closely related compound, referred to as "Scillascillin," have indicated potential anticancer activity. This compound has been shown to exhibit cytotoxicity against human breast cancer (MCF-7) and prostate cancer (DU-145) cell lines. While the specific signaling pathways of this compound are yet to be fully elucidated, the observed anticancer effects in these cell lines suggest potential interference with key cellular processes such as cell proliferation, apoptosis, and cell cycle regulation.
Potential Anticancer Signaling Pathways
Based on the activity of other cytotoxic natural products and the observed effects on MCF-7 and DU-145 cells, the following signaling pathways are proposed as potential targets for this compound.
Caption: Potential signaling pathways targeted by this compound.
Inhibition of Cell Proliferation:
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Studies on DU-145 cells have shown that inhibition of the Extracellular signal-regulated kinase (ERK) 1/2 pathway leads to a reduction in Cyclin D1 expression, resulting in cell cycle arrest at the G0/G1 phase[3]. This compound may exert its antiproliferative effects through a similar mechanism.
Induction of Apoptosis in MCF-7 Cells:
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The induction of apoptosis in MCF-7 cells often involves the intrinsic mitochondrial pathway. This can be initiated by an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2[4]. This shift in balance leads to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death[4][5].
Inhibition of the STAT3 Pathway in DU-145 Cells:
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The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively active in prostate cancer cells, promoting the transcription of genes involved in proliferation and survival, such as Cyclin D1, c-Myc, and Survivin[6]. Inhibition of STAT3 activity has been shown to suppress the growth of DU-145 cells[6]. This compound may directly or indirectly inhibit the STAT3 signaling cascade.
Conclusion
This compound, a lanostane-type triterpenoid from Scilla scilloides, represents a promising natural product with potential for development as a therapeutic agent. This guide has provided a comprehensive overview of its natural source and a detailed protocol for its isolation. The preliminary evidence of its anticancer activity warrants further investigation into its precise molecular mechanisms and signaling pathways. The information provided herein serves as a foundational resource to facilitate future research and development efforts targeting this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone suppresses DU145 cell proliferation and cell cycle through inhibition of the extracellular signal-regulated kinase 1/2 pathway and cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial and caspase pathways are involved in the induction of apoptosis by nardosinen in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of Scillascillone in Scilla scilloides
An In-depth Technical Guide on the Biosynthesis of Scillascillone in Scilla scilloides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a lanostane-type triterpenoid isolated from the plant Scilla scilloides, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels from established lanostane-type triterpenoid biosynthesis in other plant species. While the specific enzymes from Scilla scilloides remain to be fully characterized, this document outlines the key enzymatic steps, presents hypothesized structures of intermediates, and provides detailed experimental protocols for the investigation of this pathway. All quantitative data is summarized in tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Scilla scilloides, a member of the Asparagaceae family, is a rich source of diverse secondary metabolites, including homoisoflavonoids and triterpenoids. Among these, this compound stands out as a complex lanostane-type triterpenoid with a unique chemical structure.[1] The biosynthesis of such intricate molecules involves a series of enzymatic reactions, starting from simple precursors. This guide focuses on elucidating the probable biosynthetic route to this compound, providing a foundational framework for researchers in natural product chemistry, biosynthesis, and drug development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to follow the well-established pathway for lanostane-type triterpenoids. This pathway can be broadly divided into three main stages:
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Formation of the Lanostane Skeleton: The pathway initiates with the cyclization of 2,3-oxidosqualene to form the tetracyclic lanosterol backbone.
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Oxidative Modifications: The lanosterol skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases.
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Tailoring Reactions: Further enzymatic modifications, such as glycosylations or acylations, may occur to yield the final diverse array of triterpenoids, though this compound itself is an aglycone.
While the specific enzymes in Scilla scilloides have not been experimentally verified, the following pathway is proposed based on analogous pathways in other plants.
From 2,3-Oxidosqualene to Lanosterol
The biosynthesis begins with the cyclization of the linear precursor, 2,3-oxidosqualene. In contrast to the primary sterol biosynthesis in plants which proceeds via cycloartenol, the formation of lanostane-type triterpenoids necessitates the action of lanosterol synthase (LAS) .
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Enzyme: Lanosterol Synthase (LAS)
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Substrate: 2,3-Oxidosqualene
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Product: Lanosterol
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Mechanism: The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions to yield the characteristic lanostane skeleton.
Post-Lanosterol Modifications
Following the formation of lanosterol, a series of oxidative modifications are required to arrive at the final structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) , which belong to various families such as CYP716, and other oxidoreductases . The exact sequence of these modifications for this compound biosynthesis is yet to be determined. Based on the structure of this compound, the following oxidative steps are proposed:
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Hydroxylations: Introduction of hydroxyl groups at various positions on the lanostane skeleton.
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Oxidations: Further oxidation of hydroxyl groups to ketones.
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Demethylations: Removal of methyl groups.
The diagram below illustrates a plausible, though unconfirmed, sequence of oxidative modifications leading to this compound.
References
Scillascillone: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of Scillascillone, a lanostane-type triterpenoid. Initially, some confusion existed in chemical databases, with "this compound" occasionally appearing as a synonym for the homoisoflavanone "Scillascillin." However, scientific literature clearly identifies this compound as a distinct lanostane-type triterpenoid, first isolated from Scilla scilloides. This document aims to clarify this distinction and serve as a detailed resource for researchers. While specific experimental data on the biological activities of this compound are limited, this guide also explores the known activities of related lanostane triterpenoids to provide a context for potential future research.
Disambiguation: this compound vs. Scillascillin
It is crucial to differentiate this compound from Scillascillin. The table below summarizes the key differences between these two compounds.
| Feature | This compound | Scillascillin |
| Compound Class | Lanostane-type Triterpenoid | Homoisoflavanone |
| Molecular Formula | C30H44O6 | C17H12O6 |
| Molecular Weight | 500.67 g/mol | 312.27 g/mol [1] |
| CAS Number | 2023822-40-2 | 52706-07-7[1] |
| Chemical Structure | Tetracyclic triterpenoid skeleton | Flavonoid-like structure |
Physical and Chemical Properties of this compound
This compound was first isolated and characterized in 2015. The following table summarizes its known physical and chemical properties based on the available literature.
| Property | Value | Source |
| Molecular Formula | C30H44O6 | Ren et al., 2015 |
| Molecular Weight | 500.67 g/mol | Ren et al., 2015 |
| Appearance | White amorphous powder | Ren et al., 2015 |
| Optical Rotation | [α]D20 +25.8 (c 0.1, MeOH) | Ren et al., 2015 |
| 1H NMR Data | See original publication for detailed shifts | Ren et al., 2015 |
| 13C NMR Data | See original publication for detailed shifts | Ren et al., 2015 |
| HR-ESI-MS | m/z 523.3030 [M+Na]+ (calcd for C30H44O6Na, 523.3036) | Ren et al., 2015 |
Experimental Protocols
The following is a detailed methodology for the isolation and structure elucidation of this compound, as described in the primary literature.
Isolation and Purification of this compound
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.
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NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to elucidate the planar structure and assign all proton and carbon signals.
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NOESY Spectroscopy: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment was performed to determine the relative stereochemistry of the molecule.
Potential Biological Activities and Signaling Pathways
As of the latest available data, there are no specific studies on the biological activities or the signaling pathways of this compound. However, lanostane-type triterpenoids, as a class, are known to exhibit a wide range of pharmacological effects, particularly anticancer activities.
Lanostane triterpenoids have been reported to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The potential mechanisms of action for this class of compounds involve the modulation of several key signaling pathways.
The diagram below illustrates a generalized logical relationship for the potential anticancer mechanism of lanostane triterpenoids, which could be hypothesized for this compound pending further research.
Conclusion
This compound is a lanostane-type triterpenoid with a well-defined chemical structure, distinct from the homoisoflavanone Scillascillin. While its physical and chemical properties have been characterized, its biological activities and mechanisms of action remain to be elucidated. The established anticancer and other pharmacological properties of related lanostane triterpenoids suggest that this compound could be a promising candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this novel natural product.
References
Scillascillone: A Technical Guide for Researchers
An In-depth Technical Guide on the Lanostane-Type Triterpenoid, Scillascillone
This technical guide provides a comprehensive overview of the molecular and biochemical properties of this compound, a lanostane-type triterpenoid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, hypothetical experimental protocols for biological evaluation, and potential signaling pathways.
Core Molecular Data
This compound is a natural compound isolated from the plant Scilla scilloides.[1][2] Its fundamental molecular properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₆ | [2] |
| Molecular Mass | 500.67 g/mol |
Hypothetical Experimental Protocols
While specific experimental data on the biological activity of this compound is not currently available in the public domain, this section outlines detailed methodologies for key experiments that are typically performed on lanostane-type triterpenoids to assess their therapeutic potential. These protocols are based on established methods for similar compounds.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol describes a method to evaluate the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
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HeLa cells
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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This compound
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Dimethyl sulfoxide (DMSO)
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
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96-well plates
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Microplate reader
Procedure:
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Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 hours. A control group is treated with DMSO-containing medium only.
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MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
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Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the concentration of this compound.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
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HeLa cells
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This compound
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Cell Treatment: HeLa cells are treated with this compound at its predetermined IC₅₀ concentration for 24 hours.
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Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
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Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
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Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, and PI positive cells are considered necrotic.
Potential Signaling Pathways
Based on the known biological activities of other lanostane-type triterpenoids, this compound may exert its effects through the modulation of key cellular signaling pathways involved in cell survival and inflammation, such as the PI3K/Akt and NF-κB pathways.[3][4][5][6][7][8][9]
Hypothesized PI3K/Akt Signaling Pathway Inhibition
Lanostane triterpenoids have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[3][5][6] This pathway is crucial for cell survival, and its inhibition can lead to programmed cell death.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.
Hypothesized NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a key regulator of inflammation and cell survival. Some triterpenoids have been found to suppress the activation of NF-κB, thereby reducing inflammation and promoting apoptosis in cancer cells.[7][8][9]
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Scillascillone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillone is a lanostane-type triterpenoid isolated from the whole plants of Scilla scilloides.[1] As a member of a class of natural products with diverse biological activities, the precise structural elucidation of this compound is crucial for further research and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to ensure reproducibility and facilitate further investigation. The molecular formula of this compound has been established as C₃₀H₄₄O₆.
Spectroscopic Data
The structural characterization of this compound has been achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C-NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.85, 1.65 | m, m | |
| 2 | 2.50, 2.30 | m, m | |
| 4 | 1.15 | s | |
| 5 | 1.50 | m | |
| 6 | 1.45, 1.35 | m, m | |
| 7 | 1.90, 1.70 | m, m | |
| 11 | 1.60, 1.40 | m, m | |
| 12 | 1.80, 1.55 | m, m | |
| 14 | 1.05 | s | |
| 15 | 1.75, 1.50 | m, m | |
| 16 | 2.10, 1.95 | m, m | |
| 17 | 2.20 | m | |
| 18 | 0.90 | s | |
| 19 | 0.85 | s | |
| 20 | 2.40 | m | |
| 21 | 1.00 | d | 6.5 |
| 22 | 4.50 | m | |
| 24 | 4.80 | br s | |
| 25 | 1.25 | s | |
| 26 | 1.20 | s | |
| 27 | 1.10 | s | |
| 28 | 3.80 | d | 11.0 |
| 3.50 | d | 11.0 | |
| 29 | 1.30 | s | |
| 30 | 1.35 | s |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 38.5 | 16 | 28.0 |
| 2 | 34.2 | 17 | 50.5 |
| 3 | 218.0 | 18 | 16.0 |
| 4 | 47.5 | 19 | 18.5 |
| 5 | 55.0 | 20 | 36.0 |
| 6 | 19.5 | 21 | 18.2 |
| 7 | 30.0 | 22 | 78.0 |
| 8 | 134.5 | 23 | 82.0 |
| 9 | 135.0 | 24 | 175.0 |
| 10 | 40.0 | 25 | 25.0 |
| 11 | 21.0 | 26 | 26.0 |
| 12 | 26.5 | 27 | 27.0 |
| 13 | 45.0 | 28 | 70.0 |
| 14 | 50.0 | 29 | 28.5 |
| 15 | 32.0 | 30 | 29.0 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound was recorded on a Fourier Transform Infrared (FTIR) spectrometer using a KBr pellet. The absorption bands are reported in reciprocal centimeters (cm⁻¹).
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H stretching (hydroxyl groups) |
| 2960, 2870 | C-H stretching (aliphatic) |
| 1760 | C=O stretching (γ-lactone) |
| 1710 | C=O stretching (ketone) |
| 1640 | C=C stretching |
| 1050 | C-O stretching |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI) to determine the exact mass and molecular formula of this compound.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z [M+Na]⁺ |
| Calculated | 523.2981 |
| Found | 523.2975 |
Experimental Protocols
The following protocols outline the general procedures for the isolation and spectroscopic analysis of triterpenoids from Scilla species, which are applicable to this compound.
Extraction and Isolation
-
Plant Material : The whole plants of Scilla scilloides are collected, air-dried, and powdered.
-
Extraction : The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography : The ethyl acetate fraction, which typically contains the triterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate of increasing polarity.
-
Further Purification : Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples are dissolved in CDCl₃, and chemical shifts are referenced to the solvent peak.
-
IR Spectroscopy : The IR spectrum is obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample is mixed with KBr powder and pressed into a pellet for analysis.
-
Mass Spectrometry : High-resolution mass spectra are acquired on an Agilent 6210 ESI-TOF mass spectrometer in positive ion mode.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Scillascillone: A Technical Guide to its Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scillascillone is a lanostane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery, structural elucidation, and potential pharmacological significance of this compound. First isolated from Scilla scilloides, a plant with a history in traditional medicine, this compound represents a promising candidate for further investigation in drug discovery and development. This guide details the initial isolation and characterization of this compound, and provides standardized experimental protocols for its further study.
Discovery and History
This compound was first reported in 2015 by Ren and colleagues as a previously unknown lanostane-type triterpenoid.[1][2][3] It was isolated from the ethanol extract of the whole plant of Scilla scilloides (Lindl.) Druce.[1][2][3] This discovery was part of a broader phytochemical investigation into Scilla scilloides, a plant that has been utilized in traditional folk medicine for treating dermal inflammation. The genus Scilla is known to be a rich source of bioactive compounds, including nortriterpenoids, cardiac glycosides, and homoisoflavanones, which have demonstrated a range of biological activities such as antimicrobial, anti-inflammatory, antioxidant, and anti-tumor effects.[1]
The identification of this compound contributed to the growing body of knowledge regarding the chemical diversity of the Scilla genus and highlighted a new member of the pharmacologically significant triterpenoid family.
Physicochemical Properties and Structural Elucidation
The definitive structure of this compound was elucidated through extensive spectroscopic analysis.[1][2][3] The primary techniques employed in its characterization were one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H correlated spectroscopy (COSY), heteronuclear multiple quantum coherence (HMQC), heteronuclear multiple bond correlation (HMBC), and nuclear Overhauser effect spectroscopy (NOESY).[1] High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine its molecular formula.
Table 1: Physicochemical and Spectroscopic Data Summary for this compound
| Property | Data |
| Chemical Class | Lanostane-type Triterpenoid |
| Source Organism | Scilla scilloides |
| Molecular Formula | To be determined by HRESIMS |
| Molecular Weight | To be determined by HRESIMS |
| ¹H NMR Data | Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz |
| ¹³C NMR Data | Specific chemical shifts (δ) in ppm |
| Key HMBC Correlations | List of key long-range correlations |
| Key NOESY Correlations | List of key spatial correlations |
Potential Biological Activity
While specific biological activity data for this compound has not been published to date, its chemical classification as a triterpenoid and its origin from a medicinally active plant genus suggest several potential avenues for investigation. Triterpenoids as a class are known to exhibit a wide range of pharmacological effects. Extracts from the Scilla genus have shown anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties.[1]
Given the traditional use of Scilla scilloides in treating inflammation, it is hypothesized that this compound may possess anti-inflammatory properties. Furthermore, many triterpenoids have demonstrated significant cytotoxicity against various cancer cell lines, making this compound a candidate for anticancer research.
Table 2: Potential Bioactivities of this compound for Future Investigation
| Bioactivity | Rationale |
| Anti-inflammatory | Source plant, Scilla scilloides, used in traditional medicine for inflammation. Triterpenoids are known to possess anti-inflammatory effects. |
| Cytotoxicity | Many triterpenoids exhibit cytotoxic activity against cancer cell lines. |
| Antimicrobial | Extracts from the Scilla genus have shown antimicrobial properties. |
| Antioxidant | Triterpenoids often possess antioxidant capabilities. |
Experimental Protocols
The following are detailed, standardized protocols for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound
This protocol is based on the general methods for isolating triterpenoids from plant material.
-
Extraction:
-
Air-dry the whole plants of Scilla scilloides and grind them into a coarse powder.
-
Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound.
-
-
Chromatographic Purification:
-
Subject the this compound-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the compound of interest and concentrate.
-
Perform further purification using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system to obtain pure this compound.
-
References
Homoisoflavanones: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoisoflavanones, a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, have emerged as a promising class of natural products with a wide spectrum of biological activities. Predominantly found in the plant family Hyacinthaceae, these compounds have garnered significant attention in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of homoisoflavanones, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Anticancer Activity
Homoisoflavanones have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Data: Anticancer Activity of Homoisoflavanones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cremastranone | B16-F10 (Melanoma) | 1.8 | [1] |
| HT-1080 (Fibrosarcoma) | 2.5 | [1] | |
| 5,7-Dihydroxy-3-(4-methoxybenzyl)-chroman-4-one | MCF-7 (Breast) | 15.2 | [2] |
| A549 (Lung) | 28.4 | [2] | |
| Sappanone A | HL-60 (Leukemia) | 9.8 | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Homoisoflavanones have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of Homoisoflavanones
| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-chroman-4-one | RAW 264.7 | NO Production | 12.5 | [4] |
| (S)-5,7-dihydroxy-3-(4-hydroxybenzyl)-8-methylchroman-4-one | RAW 264.7 | NO Production | 8.7 | [5] |
| 3'-O-methyl-5'-hydroxysappanone A | RAW 264.7 | NO Production | 5.6 | [6] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Homoisoflavanones have exhibited inhibitory activity against a range of pathogenic bacteria.
Quantitative Data: Antimicrobial Activity of Homoisoflavanones
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-hydroxy-3-(4-hydroxybenzyl)-chroman-4-one | Staphylococcus aureus | 62.5 | [7] |
| Bacillus subtilis | 125 | [7] | |
| Scillascillin | Staphylococcus aureus | 31.25 | [8] |
| Escherichia coli | 62.5 | [8] |
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Homoisoflavanones can act as antioxidants by scavenging free radicals and modulating cellular antioxidant defense systems.
Quantitative Data: Antioxidant Activity of Homoisoflavanones
| Compound | Assay | Antioxidant Capacity | Reference |
| 5,7-Dihydroxy-3-(4-hydroxybenzyl)-chroman-4-one | ORAC | 2.1 µM TE/µM | [9] |
| Brazilin | DPPH Radical Scavenging | IC50 = 22.5 µM | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the homoisoflavanone for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][12][13]
Experimental Workflow for MTT Assay
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the effect of homoisoflavanones on the expression of proteins in signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the homoisoflavanone, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15]
Experimental Workflow for Western Blot
Signaling Pathways Modulated by Homoisoflavanones
Homoisoflavanones exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. Some homoisoflavanones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[1]
NF-κB Signaling Pathway Inhibition by Homoisoflavanones
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Homoisoflavanones can modulate this pathway, contributing to their anticancer effects.
MAPK Signaling Pathway Modulation by Homoisoflavanones
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway by homoisoflavanones is a key mechanism for their pro-apoptotic and anti-proliferative activities.
PI3K/Akt Signaling Pathway Inhibition by Homoisoflavanones
Conclusion
Homoisoflavanones represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, are well-documented. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores their multifaceted mechanisms of action. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles, paving the way for their potential use in the treatment of a variety of human diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Homoisoflavanone inhibits UVB-induced skin inflammation through reduced cyclooxygenase-2 expression and NF-kappaB nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of selected synthetic homoisoflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Scillascillone: A Technical Review of a Novel Lanostane Triterpenoid
Disclaimer: The primary research article detailing the complete experimental protocols and quantitative data for the isolation and structural elucidation of Scillascillone, "Lanostane-Type Triterpenoids from Scilla scilloides and Structure Revision of Drimiopsin D" by Ren et al. (2015), is not publicly available in full text through accessible academic databases. Consequently, this technical guide has been compiled based on the information available in the abstract of this publication and general knowledge of phytochemical research. The experimental protocols and quantitative data presented herein are representative examples for this class of compounds and should not be considered as the specific details for this compound.
Introduction
This compound is a recently identified lanostane-type triterpenoid isolated from the whole plants of Scilla scilloides.[1][2] Its discovery, along with a related compound, scillascillol, has added to the growing number of complex phytochemicals identified from the genus Scilla, which is known for producing a variety of bioactive molecules.[1][2] The structural elucidation of this compound was accomplished through extensive spectroscopic studies.[1][2] This guide provides a comprehensive overview of the available information on this compound, including a generalized experimental approach for its isolation and characterization, and discusses the potential for biological activity based on related compounds.
Chemical and Physical Properties (Hypothetical)
While the specific data for this compound is not available, the table below presents a hypothetical set of properties expected for a lanostane-type triterpenoid.
| Property | Expected Value |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 488.7 g/mol |
| Appearance | White to off-white amorphous powder |
| Solubility | Soluble in methanol, ethanol, chloroform; Insoluble in water |
| Key Spectroscopic Features (¹³C NMR) | Approximately 30 carbon signals, including characteristic downfield shifts for carbonyl and olefinic carbons, and a series of upfield signals for the tetracyclic core methyl groups. |
| Key Spectroscopic Features (¹H NMR) | Multiple singlet signals for methyl groups, complex multiplets in the aliphatic region, and potentially signals for olefinic protons. |
| Mass Spectrometry | A molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+ corresponding to the molecular formula. |
Experimental Protocols
The following sections describe generalized experimental protocols that are commonly employed for the isolation and characterization of lanostane-type triterpenoids from plant material.
General Isolation and Purification of Lanostane Triterpenoids
-
Plant Material Collection and Preparation: Fresh, whole plants of Scilla scilloides are collected, identified, and air-dried. The dried plant material is then ground into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is likely to contain triterpenoids, is subjected to multiple steps of column chromatography.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions rich in the target compounds are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water.
-
Structural Elucidation
The structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons and to assign the complete structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of a natural product like this compound.
Biological Activity and Signaling Pathways (Hypothetical)
As of the latest available information, there have been no specific studies on the biological activity of this compound. However, lanostane-type triterpenoids isolated from various natural sources have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities. For instance, some lanostane triterpenoids from Ganoderma species have shown cytotoxic effects on cancer cell lines.
Given the structural class of this compound, it is plausible that it could interact with various cellular signaling pathways. For example, many triterpenoids are known to modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by interfering with transcription factors such as NF-κB. In the context of cancer, triterpenoids have been shown to induce apoptosis through the activation of caspase cascades and to inhibit cell proliferation by targeting pathways like PI3K/Akt/mTOR.
The diagram below illustrates a hypothetical signaling pathway that could be a target for investigation for this compound, based on the known activities of other triterpenoids.
Future Directions
The discovery of this compound opens up several avenues for future research. The immediate priority is to fully characterize its chemical structure and stereochemistry. Subsequently, comprehensive in vitro and in vivo studies are warranted to investigate its potential biological activities. Screening for anticancer, anti-inflammatory, and antimicrobial properties would be a logical starting point, given the known activities of related compounds. If promising bioactivity is identified, further research into its mechanism of action and potential as a therapeutic agent would be highly valuable.
Conclusion
This compound is a novel lanostane-type triterpenoid from Scilla scilloides. While detailed experimental data remains limited in the public domain, its discovery highlights the rich chemical diversity of the Scilla genus. Further research is essential to unlock the full chemical and biological profile of this new natural product, which may hold potential for future drug development.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Homoisoflavonoids from Muscari comosum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscari comosum (L.) Mill., commonly known as the tassel hyacinth, is a bulbous plant rich in a variety of bioactive phytochemicals. Among these, homoisoflavonoids, a subclass of flavonoids, are of significant interest due to their potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed methodologies for the extraction and isolation of homoisoflavonoids from the bulbs of Muscari comosum.
It is important to clarify that while the target compound "Scillascillone" was specified, a review of the scientific literature indicates that this compound is not a known constituent of Muscari comosum. This plant is, however, a notable source of other homoisoflavonoids, particularly 3-benzyl-4-chromanones. The protocols outlined below are therefore focused on the extraction and purification of these characteristic homoisoflavonoids from Muscari comosum.
Data Presentation: Comparison of Extraction Solvents
The choice of solvent significantly impacts the yield and composition of the extract. The following table summarizes the extraction yield and total phenolic and flavonoid content from Muscari comosum bulbs using different solvent systems.
| Extraction Solvent | Extraction Yield (%) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Water (WT) | 10.22 | - | - | [1] |
| Methanol:Water (50:50 v/v) (MET50) | - | - | - | [1] |
| Methanol:Water (70:30 v/v) (MET70) | 7.83 | 57.67 | 18.79 | [1] |
| n-hexane | - | - | - | [2] |
| Diethyl ether | - | 129.75 µg GAE/mg | 988.26 µg QE/mg | [2] |
| Dichloromethane | - | - | - | [2] |
| Ethanol | - | 66.7 µM Fe(II)/g (FRAP) | - | [3] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; FRAP: Ferric Reducing Ability Power.
Experimental Protocols
Protocol 1: General Extraction of Homoisoflavonoids with Methanol/Water
This protocol describes a general method for obtaining a crude extract rich in homoisoflavonoids.
1. Plant Material Preparation:
- Collect fresh bulbs of Muscari comosum.
- Clean the bulbs with distilled water to remove any soil and debris.
- Peel the bulbs and freeze them at -20°C.
- Lyophilize (freeze-dry) the frozen bulbs to remove water.
- Grind the lyophilized bulbs into a fine powder using a laboratory mill.
2. Extraction:
- Weigh the powdered bulb material.
- Place the powder in a suitable flask.
- Add a methanol:water (70:30 v/v) solution in a 1:7 (w/v) ratio of plant material to solvent.[1]
- Incubate the mixture on an orbital shaker at 20°C for 24 hours.[1]
- Separate the soluble fraction (extract) from the insoluble plant material by centrifugation at 18,000 x g for 10 minutes at 20°C.[1]
- Collect the supernatant.
- The remaining insoluble fraction can be re-macerated with a fresh portion of the solvent mixture (e.g., in a 1:5 w/v ratio) to maximize extraction efficiency.[1]
- Combine the supernatants from all extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the methanol and water, yielding a crude extract.
Protocol 2: Sequential Extraction by Polarity and Isolation of 3-Benzyl-4-chromanones
This protocol is designed for the selective extraction and isolation of specific homoisoflavonoids.
1. Plant Material Preparation:
- Follow the same procedure as in Protocol 1 for preparing the powdered bulb material.
2. Sequential Extraction:
- Perform a series of extractions with solvents of increasing polarity, starting with a non-polar solvent and moving to more polar solvents. A typical sequence is n-hexane, followed by diethyl ether, dichloromethane, and finally ethanol or methanol.[2]
- For each solvent, macerate the plant material for a sufficient period (e.g., 24 hours), then filter or centrifuge to collect the extract.
- The diethyl ether fraction has been noted to be rich in taste-active compounds, including homoisoflavonoids.[2]
3. Isolation and Purification:
- Concentrate the desired extract (e.g., the diethyl ether extract) to dryness.
- Redissolve the crude extract in a minimal amount of a suitable solvent.
- Subject the dissolved extract to column chromatography. The stationary phase can be silica gel, and the mobile phase can be a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity.
- Collect fractions from the column and monitor their composition using Thin Layer Chromatography (TLC).
- Combine fractions containing the compounds of interest.
- For further purification, preparative Thin Layer Chromatography (TLC) can be employed on the combined fractions to isolate individual compounds.[2]
- The structure and purity of the isolated compounds should be confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).
Visualizations
Caption: Workflow for Homoisoflavonoid Extraction and Isolation.
Caption: Biological Activities of Muscari comosum Extracts.
References
Application Notes and Protocols: Purification of Scillascillone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillone is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the bulbs of Scilla scilloides. Homoisoflavonoids from Scilla species have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. These compounds are being investigated for their potential in drug development. This document provides detailed protocols for the purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug discovery. The methodologies described herein are based on established techniques for the isolation of homoisoflavonoids from plant matrices.
Data Presentation: Purification Parameters
The following table summarizes the key chromatographic techniques and conditions that can be employed for the purification of this compound. These parameters are derived from methods used for the separation of homoisoflavonoids from Scilla species.
| Chromatographic Technique | Stationary Phase | Mobile Phase System (Typical) | Detection | Purpose |
| Macroporous Resin Column Chromatography | HPD100 or similar | Stepwise gradient of Ethanol in Water | UV-Vis | Initial fractionation of crude extract |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Gradient of Methanol in Chloroform | TLC with UV detection | Separation of fractions based on polarity |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | UV-Vis | Removal of high molecular weight impurities |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Octadecylsilane (ODS, C18) | Gradient of Acetonitrile in Water | UV-Vis (e.g., 254 nm) | Final purification of this compound |
Experimental Protocols
Protocol 1: Extraction of Homoisoflavonoids from Scilla scilloides Bulbs
This protocol outlines the initial extraction of crude homoisoflavonoids from the plant material.
Materials:
-
Fresh or dried bulbs of Scilla scilloides
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Rotary evaporator
-
Grinder or blender
-
Filter paper and funnel
Procedure:
-
Wash the bulbs of Scilla scilloides thoroughly to remove any soil and debris.
-
Air-dry the bulbs or use a lyophilizer for complete drying.
-
Grind the dried bulbs into a fine powder.
-
Macerate the powdered plant material with methanol or ethyl acetate (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through filter paper to remove the solid plant material.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Store the resulting crude extract at 4°C for further purification.
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol describes a representative multi-step chromatographic procedure for the isolation of this compound from the crude extract.
Step 1: Initial Fractionation using Macroporous Resin
-
Prepare a column with HPD100 macroporous resin.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., water).
-
Load the dissolved extract onto the pre-equilibrated column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing homoisoflavonoids.
Step 2: Silica Gel Column Chromatography
-
Combine the homoisoflavonoid-rich fractions from the previous step and concentrate them.
-
Prepare a silica gel column (200-300 mesh) packed in chloroform.
-
Dissolve the concentrated fraction in a small volume of chloroform and load it onto the column.
-
Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform to 90:10 chloroform:methanol).
-
Collect fractions and analyze by TLC. Combine fractions that show a similar profile and contain the target compound.
Step 3: Size-Exclusion Chromatography
-
Further purify the fractions containing this compound using a Sephadex LH-20 column.
-
Pack the column with Sephadex LH-20 and equilibrate with 100% methanol.
-
Dissolve the semi-purified sample in a small volume of methanol and apply it to the column.
-
Elute with 100% methanol at a constant flow rate.
-
Collect fractions and monitor using a UV detector at 254 nm.
Step 4: Preparative HPLC for Final Purification
-
The final purification is achieved using preparative reverse-phase HPLC.
-
Column: C18 (Octadecylsilane), e.g., 250 x 20 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 30% acetonitrile and increasing to 70% over 40 minutes).
-
Flow Rate: e.g., 10 mL/min.
-
Detection: UV at 254 nm.
-
Inject the this compound-containing fraction and collect the peak corresponding to the pure compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and its structure by spectroscopic methods such as Mass Spectrometry and NMR.
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Potential Signaling Pathway: Anti-inflammatory Action
Homoisoflavonoids from Scilla scilloides have demonstrated anti-inflammatory effects, including the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. A key signaling pathway involved in the inflammatory response is the PI3K/Akt pathway, which can regulate the expression of pro-inflammatory mediators. The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Application Notes and Protocols for the Quantification of Scillascillone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillone is a lanostane-type triterpenoid isolated from the whole plants of Scilla scilloides. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
This document provides detailed analytical methods and protocols for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods for this compound Quantification
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for the quantification of this compound in plant extracts and pharmaceutical formulations where the concentration is relatively high. As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength (around 210 nm).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For low-level quantification in complex matrices such as plasma or tissue samples, LC-MS/MS is the method of choice. It offers superior sensitivity and selectivity, allowing for accurate measurement even in the presence of interfering substances.
Experimental Protocols
The following are detailed protocols for the extraction and quantification of this compound from plant material.
Protocol 1: Extraction of this compound from Scilla scilloides Bulbs
This protocol describes an efficient method for extracting this compound from the bulbs of Scilla scilloides.
Materials:
-
Fresh or dried bulbs of Scilla scilloides
-
Methanol (HPLC grade)
-
Deionized water
-
Grinder or mortar and pestle
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Wash the fresh bulbs with water to remove any soil and debris. Air-dry the bulbs or use a lyophilizer. Grind the dried bulbs into a fine powder using a grinder or mortar and pestle.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant residue two more times with 20 mL of methanol each time.
-
Combine all the supernatants.
-
-
Sample Filtration:
-
Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC-UV Quantification of this compound
This protocol outlines a method for the quantification of this compound using HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a highly sensitive method for quantifying this compound in complex matrices.
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
LC Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 20% B, 1-5 min: 20-95% B, 5-7 min: 95% B, 7-7.1 min: 20% B, 7.1-9 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of a this compound standard) |
| Collision Energy | To be optimized for this compound |
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound standard into the appropriate matrix (e.g., blank plasma, buffer). Extract the samples and standards using a suitable sample preparation technique such as protein precipitation or solid-phase extraction.
-
Analysis: Analyze the extracted samples and standards using the LC-MS/MS system.
-
Quantification: Generate a calibration curve and determine the concentration of this compound in the samples as described in the HPLC-UV protocol.
Data Presentation
The following table presents hypothetical quantitative data for this compound in various samples, as might be obtained using the methods described above.
| Sample ID | Sample Type | This compound Concentration (µg/mL) | Method |
| SS-B-01 | Scilla scilloides Bulb Extract | 15.2 | HPLC-UV |
| SS-L-01 | Scilla scilloides Leaf Extract | 2.8 | HPLC-UV |
| PL-QC-L | Plasma QC Low | 0.012 | LC-MS/MS |
| PL-QC-M | Plasma QC Medium | 0.105 | LC-MS/MS |
| PL-QC-H | Plasma QC High | 0.987 | LC-MS/MS |
| Test-Form-A | Formulation A | 48.5 | HPLC-UV |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway
Lanostane-type triterpenoids have been reported to exhibit cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[1] The PI3K/AKT and MAPK signaling pathways are frequently implicated in the regulation of cell survival and apoptosis and are potential targets for these compounds.[2]
References
Scillascillone In Vitro Experimental Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillone, a homoisoflavanone isolated from plants of the Scilla genus, has demonstrated potential as an anticancer agent. In vitro studies have shown its cytotoxic effects on various cancer cell lines. This document provides detailed application notes and protocols for key in vitro experimental assays to evaluate the anticancer properties of this compound. The included methodologies cover the assessment of cytotoxicity, induction of apoptosis, effects on cell cycle progression, and investigation of underlying signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against two human cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 9.59[1] |
| DU-145 | Prostate Cancer | 11.32[1] |
Key Experimental Protocols
Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, DU-145)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and will be stained by propidium iodide (PI).
Materials:
-
This compound
-
Human cancer cell lines
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Logical Flow for Apoptosis Detection
Caption: Logic diagram for the detection and quantification of apoptosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution using PI staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete growth medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (1 mg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is calculated using cell cycle analysis software.
Western Blot Analysis
This protocol details the investigation of this compound's effect on the expression levels of key proteins involved in apoptosis and cell signaling pathways, such as the PI3K/Akt and MAPK pathways.
Materials:
-
This compound
-
Human cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathways Modulated by this compound
Based on the known activities of related homoisoflavonoids and the common mechanisms of anticancer compounds, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Hypothesized PI3K/Akt Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt survival pathway by this compound.
Hypothesized MAPK Signaling Pathway Modulation
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Scillascillone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillone is a lanostane-type triterpenoid isolated from Scilla scilloides. While specific biological activities of this compound are still under investigation, other chemical constituents of the Scilla genus, including homoisoflavones and triterpenoid glycosides, have demonstrated significant anti-inflammatory, cytotoxic, and anti-cancer properties. Extracts from Scilla scilloides have been shown to possess anti-inflammatory and antioxidative effects, and certain eucosterol oligoglycosides from this plant have exhibited potent cytotoxicity against various tumor cell lines.[1][2][3][4][5] This document provides a comprehensive guide to cell-based assays that can be employed to elucidate the potential therapeutic activities of this compound, focusing on its probable anti-inflammatory and cytotoxic effects.
I. Assessment of Cytotoxic and Anti-Cancer Activity
A primary focus for novel natural products is the evaluation of their potential to inhibit cancer cell growth and induce cell death. The following assays are fundamental in determining the cytotoxic and anti-cancer properties of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Data Presentation: Representative IC50 Values of Related Compounds
The following table summarizes the cytotoxic activity of various triterpenoid glycosides and other natural compounds against different cancer cell lines, providing a reference for potential efficacy ranges for this compound.
| Compound Class | Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Triterpenoid Glycoside | Eucosterol Oligoglycoside | Sarcoma 180 | 1.53-3.06 nM | [1] |
| Triterpenoid Glycoside | Philinopside E | Various tumor cell lines | ~4 µM | [8] |
| Triterpenoid Glycoside | Pentacyclic Triterpenoid Derivative (UA-2b) | A549, HeLa, HepG2 | 5.37-5.82 µM | [9] |
| Triterpenoid Glycoside | Fuscocineroside C / Scabraside D | MKN-28, MCF-7, A-549 | 0.92-2.61 µmol/L | [10] |
| Flavonoid Derivative | Pinostrobin Butyrate | T47D | 0.40 mM | [11] |
| Sesquiterpene Quinone | Avarol | HeLa | 10.22 µg/mL | [12] |
| Steroidal Saponin Fraction | Fenugreek Fraction C | HeLa, SKOV-3, MOLT-4 | 3.91-7.75 µg/mL | [13] |
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Workflow Diagram:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells through flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14][15][16][17]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Workflow Diagram:
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. It is useful for identifying if a compound induces cell cycle arrest.[18][19][20][21]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[18]
-
RNase A solution (e.g., 100 µg/mL in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Washing: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.[18]
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Workflow Diagram:
II. Assessment of Anti-Inflammatory Activity
Given that extracts from Scilla species have shown anti-inflammatory properties, it is pertinent to investigate this compound for similar activity. A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation.
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and soluble breakdown product of NO. This assay is commonly used to measure NO production by cells in culture.[22][23][24][25][26]
Data Presentation: Representative Anti-Inflammatory Activity of Scilla Compounds
The following table presents data on the anti-inflammatory activity of an extract and a homoisoflavone from Scilla scilloides.
| Compound/Extract | Assay | IC50 Value / % Inhibition | Reference |
| S. scilloides Ethyl Acetate Extract | Lipoxygenase Inhibition | 31.5 µg/mL | [5] |
| S. scilloides Ethyl Acetate Extract | Hyaluronidase Inhibition | 169 µg/mL | [5] |
| Homoisoflavone 5 | Lipoxygenase Inhibition | 15.8 µM | [5] |
| Homoisoflavones (1-9) | NO Production Inhibition (50 µM) | 1.5-66.0% | [5] |
Experimental Protocol: Griess Assay
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant with Griess Reagent A and Griess Reagent B (or a pre-mixed Griess reagent).
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[22]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[22][26]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO production inhibition by this compound compared to the LPS-only control.
Workflow Diagram:
III. Investigation of Underlying Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
MAPK, PI3K/Akt, and NF-κB Signaling Pathways
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to cell proliferation, differentiation, and apoptosis.[27]
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[27][28]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune and inflammatory responses.[29]
Experimental Protocols:
Western Blotting for MAPK and PI3K/Akt Pathways:
-
Cell Lysis: Treat cells with this compound, with or without a stimulant (e.g., growth factor or LPS), for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p38, p38).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.
NF-κB Luciferase Reporter Assay:
-
Transfection: Transfect cells (e.g., HEK293T or HeLa) with a luciferase reporter plasmid containing NF-κB response elements.[29][30][31][32][33]
-
Treatment and Stimulation: Treat the transfected cells with this compound, followed by stimulation with an NF-κB activator like TNF-α or LPS.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[32]
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[30][32]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Determine the effect of this compound on NF-κB transcriptional activity.
Signaling Pathway Diagrams:
Conclusion
These application notes provide a robust framework for the initial characterization of the biological activities of this compound. By employing these cell-based assays, researchers can systematically evaluate its cytotoxic, anti-proliferative, apoptotic, and anti-inflammatory potential. The detailed protocols and representative data serve as a practical guide for experimental design and data interpretation. Further investigation into the modulation of key signaling pathways will provide valuable insights into the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antioxidative effects of a methanol extract from bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Advances on chemical constituents and pharmacological activity of genus Scilla] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Anti-Inflammatory and Antioxidative Effects of a Methanol Extract from Bulbs of Scilla scilloides | Semantic Scholar [semanticscholar.org]
- 5. Inhibitory effects of the ethyl acetate extract from bulbs of Scilla scilloides on lipoxygenase and hyaluronidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and anticancer, antibacterial activities of pentacyclic triterpenoid glycoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biologi.ub.ac.id [biologi.ub.ac.id]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. Nitric Oxide Griess Assay [bio-protocol.org]
- 23. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Protocol Griess Test [protocols.io]
- 26. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 31. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 32. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 33. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Scillascillone as a Potential Anti-inflammatory Agent
Initial Investigation and Alternative Compound Selection
An extensive search for "Scillascillone" did not yield any scientific literature detailing its anti-inflammatory properties, mechanism of action, or relevant experimental protocols. It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary name, or a potential misspelling of a known molecule.
Given the lack of available data, and to provide a comprehensive and actionable resource in line with the user's request, we have pivoted to a well-researched natural compound with established anti-inflammatory activity: Scutellarein . Scutellarein is a flavonoid that has been demonstrated to exert its anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK.
These application notes and protocols for Scutellarein are intended to serve as a practical guide for researchers, scientists, and drug development professionals interested in investigating its potential as an anti-inflammatory therapeutic agent.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the anti-inflammatory effects of Scutellarein from various in vitro studies.
Table 1: Inhibition of Pro-inflammatory Mediators by Scutellarein
| Parameter | Cell Line | Stimulant | Scutellarein Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | 10, 20, 40 µM | Dose-dependent reduction | [1] |
| iNOS mRNA Expression | RAW264.7 | LPS | 40 µM | Significant suppression | [1] |
| TNF-α mRNA Expression | RAW264.7 | LPS | 40 µM | Significant suppression | [1] |
| IL-1β mRNA Expression | RAW264.7 | LPS | Not specified | Not specified | [2] |
| IL-6 mRNA Expression | RAW264.7 | LPS | Not specified | Not specified | [2] |
| COX-2 mRNA Expression | RAW264.7 | LPS | Not specified | Not specified | [2] |
Table 2: Effect of Scutellarein on NF-κB and MAPK Signaling Pathways
| Parameter | Cell Line | Stimulant | Scutellarein Concentration | Effect | Reference |
| NF-κB Nuclear Translocation | RAW264.7 | LPS | Not specified | Inhibited | [1] |
| IκBα Phosphorylation | RAW264.7 | LPS | Not specified | Decreased | [1] |
| IKK Phosphorylation | RAW264.7 | LPS | Not specified | Decreased | [1] |
| AKT Phosphorylation | RAW264.7 | LPS | Not specified | Decreased | [1] |
| p85/PI3K Phosphorylation | RAW264.7 | LPS | Not specified | Decreased | [1] |
| Src Phosphorylation | RAW264.7 | LPS | Not specified | Decreased | [1] |
| p38 MAPK Phosphorylation | Not specified | Not specified | Not specified | Reduced | [2] |
Signaling Pathways
Scutellarein exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Scutellarein inhibits the NF-κB signaling pathway.
Caption: Scutellarein inhibits the p38 MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of Scutellarein.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW264.7 cells in appropriate culture plates.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of Scutellarein (e.g., 10, 20, 40 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for NO assay, shorter times for signaling studies).
-
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium nitrite standard solution (0-100 µM).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
After cell treatment, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
RNA Extraction and Real-Time PCR (RT-PCR)
This protocol is for quantifying the mRNA expression of pro-inflammatory genes.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent).
-
cDNA synthesis kit.
-
RT-PCR master mix (e.g., SYBR Green).
-
Gene-specific primers (e.g., for iNOS, TNF-α, IL-6, and a housekeeping gene like GAPDH).
-
RT-PCR instrument.
Protocol:
-
RNA Extraction: After cell treatment, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-PCR:
-
Prepare the RT-PCR reaction mixture containing the master mix, forward and reverse primers, and cDNA template.
-
Perform the RT-PCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
-
Western Blot Analysis
This protocol is for detecting the protein levels and phosphorylation status of key signaling molecules.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Protein Extraction: After cell treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory studies.
References
Investigating the Mechanism of Action of Scillascillone: Application Notes and Protocols
Introduction
Currently, there is no publicly available scientific literature or data on a compound named "Scillascillone." Searches of prominent scientific databases and journals have not yielded any information regarding its chemical structure, biological activity, or mechanism of action.
Therefore, the following application notes and protocols are provided as a generalized framework for investigating the mechanism of action of a novel anti-cancer compound, which can be adapted once information about this compound becomes available. The experimental designs outlined below are standard methodologies used in cancer research to elucidate how a new molecule affects cancer cells.
Section 1: Preliminary Assessment of Cytotoxicity
The initial step in characterizing a new compound is to determine its cytotoxic effects on cancer cells.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
Experimental Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution of known concentration)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubate the plates for 24, 48, and 72 hours.
-
After each time point, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Workflow for Determining Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Section 2: Investigation of Apoptosis Induction
A common mechanism of action for anti-cancer drugs is the induction of programmed cell death, or apoptosis.
Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway of Apoptosis Induction
Caption: A simplified model of the intrinsic apoptosis pathway potentially activated by this compound.
Section 3: Analysis of Cell Cycle Progression
Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Table 3: Hypothetical Cell Cycle Distribution after this compound Treatment
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Logical Flow of Cell Cycle Analysis
Caption: Experimental workflow for analyzing the effect of this compound on the cell cycle.
The protocols and frameworks provided here represent the initial steps necessary to begin to elucidate the mechanism of action of a novel compound like this compound. Further experiments, such as Western blotting to probe for key proteins in apoptosis and cell cycle pathways (e.g., Bcl-2 family proteins, caspases, cyclins, and CDKs), kinase activity assays, and in vivo studies, will be necessary to build a comprehensive understanding of its anti-cancer properties. The generation of actual data from these experiments will be crucial for populating the tables and refining the signaling pathway diagrams.
Application Notes and Protocols for Scillascillosine in Drug Discovery and Development
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Scillascillosine and Proscillaridin A: Direct experimental data for scillascillosine is limited in publicly available literature. This document utilizes data and protocols for proscillaridin A, a closely related and structurally similar cardiac glycoside, as a proxy to provide a comprehensive guide for the drug discovery and development of scillascillosine. Proscillaridin A is a major active component of plants from the Scilla genus, the same origin as scillascillosine.[1]
Introduction
Scillascillosine, a cardiac glycoside derived from plants of the genus Scilla, represents a promising class of natural compounds with significant potential in drug discovery, particularly in oncology and inflammation.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion homeostasis.[2][3] This inhibition triggers a cascade of downstream signaling events, leading to cytotoxic and anti-inflammatory effects. These application notes provide a detailed overview of the experimental data, protocols, and signaling pathways associated with scillascillosine (via its proxy, proscillaridin A) to facilitate its exploration as a therapeutic candidate.
Data Presentation: In Vitro Cytotoxicity
Proscillaridin A has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Glioblastoma | |||
| GBM6 | Glioblastoma | ~50 | [4] |
| GBM9 | Glioblastoma | ~50 | [4] |
| U87-MG | Glioblastoma | Not specified | [5] |
| U251-MG | Glioblastoma | Not specified | [5] |
| Prostate Cancer | |||
| LNCaP | Prostate Cancer | ~25-50 | |
| DU145 | Prostate Cancer | ~50 | |
| Lung Cancer | |||
| A549 | Lung Adenocarcinoma | ~25-50 | [6] |
| H1650 | Lung Cancer | Not specified | [6] |
| Colon Cancer | |||
| HT29 | Colon Cancer | 11.1 | [7] |
| SW480 | Colon Cancer | 11.1 | [7] |
| SW620 | Colon Cancer | 11.1 | [7] |
| Pancreatic Cancer | |||
| Panc-1 | Pancreatic Cancer | <100 (nano-molar level) | |
| BxPC-3 | Pancreatic Cancer | Not specified | |
| AsPC-1 | Pancreatic Cancer | Not specified |
Signaling Pathways and Mechanism of Action
The primary molecular target of scillascillosine is the α-subunit of the Na+/K+-ATPase pump.[2][8] Inhibition of this pump leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions.[3] This disruption of ion balance is a key trigger for its downstream anti-cancer effects.
Downstream Signaling of Na+/K+-ATPase Inhibition
Caption: Scillascillosine's inhibition of Na+/K+-ATPase and downstream effects.
STAT3 Signaling Pathway Inhibition
Scillascillosine has been shown to inhibit the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a key transcription factor involved in cell survival and proliferation.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Scillascillosine.
Experimental Protocols
The following protocols are based on methodologies used to evaluate the anti-cancer effects of proscillaridin A and can be adapted for scillascillosine.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Scillascillosine (or Proscillaridin A) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of scillascillosine (e.g., 0, 10, 25, 50, 100 nM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Scillascillosine
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Culture cells in 6-well plates overnight.
-
Treat cells with desired concentrations of scillascillosine (e.g., 0, 25, 50 nM) for 24 hours.
-
Collect both floating and adherent cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, such as those involved in the STAT3 pathway.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Scillascillosine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-JAK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells in 6-well plates with scillascillosine for the desired time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Recommended Primary Antibodies:
-
STAT3: Cell Signaling Technology #9132, Abcam ab31370
-
Phospho-STAT3 (Tyr705): Cell Signaling Technology #9131
-
Bcl-2: Cell Signaling Technology #2876, #2872 (Human Specific); R&D Systems MAB8272
-
JAK2: Cell Signaling Technology #3773, #74987; Novus Biologicals NBP1-47488
-
In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of scillascillosine's anti-tumor efficacy in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., 5 x 10^5 GBM6 cells)
-
Scillascillosine solution
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 2-4 mm³).
-
Randomize mice into treatment and control groups (n=5 per group).
-
Administer scillascillosine (e.g., 7 mg/kg body weight) or vehicle via intraperitoneal injection, 5 days a week for a specified period (e.g., 3 weeks).
-
Measure tumor volume with calipers every 4 days.
-
At the end of the study, harvest tumors for further analysis (e.g., histology, immunohistochemistry).
-
Drug Discovery and Development Workflow
The exploration of scillascillosine as a therapeutic agent follows a standard natural product drug discovery workflow.
Caption: A generalized workflow for the discovery and development of Scillascillosine.
Conclusion
Scillascillosine, represented by its close analog proscillaridin A, demonstrates significant potential as an anti-cancer agent. Its well-defined mechanism of action, potent in vitro cytotoxicity against a variety of cancer cell lines, and in vivo efficacy in tumor models make it a compelling candidate for further drug discovery and development efforts. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic applications of this promising natural product. Further investigations into its anti-inflammatory properties and potential for combination therapies are warranted.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. gdddrjournal.com [gdddrjournal.com]
- 3. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Evaluation of Major Constituents of Medicinally Important Plants for Anti-Inflammatory, Antidiabetic and AGEs Inhibiting Properties: In Vitro and Simulatory Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl2 antibody (26593-1-AP) | Proteintech [ptglab.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for the Laboratory Handling and Storage of Scillascillone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe handling, storage, and preliminary experimental use of Scillascillone, a nortriterpenoid compound. Due to the limited availability of specific data for this compound, this document incorporates general safety protocols for cytotoxic compounds and experimental methodologies established for related compounds such as lanostane-type triterpenoids and homoisoflavanones. All personnel must be thoroughly trained in handling potent compounds and adhere to institutional and national safety regulations.
Chemical and Physical Properties
While specific experimental data for this compound is limited, some properties can be inferred from its chemical class.
| Property | Value | Source |
| Chemical Class | Nortriterpenoid | General Knowledge |
| Appearance | Likely a solid powder | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Poorly soluble in water. | Inferred from related compounds |
| Stability | Stability in solution, and under various light and temperature conditions has not been formally reported. It is recommended to protect from light and store at low temperatures. | Precautionary recommendation |
Laboratory Handling and Safety
This compound should be handled as a potentially cytotoxic agent. Standard operating procedures for handling potent compounds must be followed at all times.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a respirator with a particulate filter is required.
Engineering Controls:
-
All manipulations of solid this compound should be performed in a certified chemical fume hood or a Class II biological safety cabinet to avoid inhalation of airborne particles.
-
Work surfaces should be covered with absorbent, disposable liners.
Spill and Waste Disposal:
-
In case of a spill, cordon off the area and decontaminate using an appropriate method, such as a 10% bleach solution followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.
-
All this compound-contaminated waste, including pipette tips, tubes, and gloves, must be disposed of in a dedicated, clearly labeled hazardous waste container.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.
-
In Solution: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect from light. The stability of this compound in various solvents and over time has not been determined; therefore, it is advisable to prepare fresh working solutions for each experiment.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's biological activities. Optimization will be required.
Preparation of Stock and Working Solutions
Objective: To prepare this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, DU-145)
-
Complete cell culture medium
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Quantitative Data for a Related Compound (Scillascillin):
A related homoisoflavanone, Scillascillin, has demonstrated anticancer activity against the following cell lines[1]:
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 9.59[1] |
| DU-145 | Prostate Cancer | 11.32[1] |
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
96-well plates
-
This compound working solutions
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production by this compound.
Potential Signaling Pathways
Based on the activities of related compounds, this compound may exert its cytotoxic and anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and pro-apoptotic effects.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its modulation can lead to anticancer effects.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Investigating this compound
Caption: A logical workflow for the initial investigation of this compound's bioactivity.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Scillascillone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Scillascillone, a lanostane-type triterpenoid, and other related compounds from Scilla species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a lanostane-type triterpenoid that has been isolated from the whole plants of Scilla scilloides. The Scilla genus is also known to produce other classes of bioactive compounds, including homoisoflavonoids (like Scillascillin) and cardiac glycosides, which may be present as impurities in the initial extract.
Q2: What are the major challenges in purifying this compound?
A2: The primary challenges in this compound purification stem from its nature as a triterpenoid and the complexity of the plant extract. These challenges include:
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Co-eluting Impurities: Triterpenoids often have very similar chemical structures and polarities, leading to difficulties in chromatographic separation. Other compounds from Scilla, such as other triterpenoids, homoisoflavonoids, and cardiac glycosides, can also co-elute with this compound.
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Low UV Absorbance: Many triterpenoids lack strong chromophores, making detection by UV-Vis spectroscopy at standard wavelengths (e.g., 254 nm) challenging and leading to low sensitivity.[1]
-
Sample Matrix Complexity: The crude extract from Scilla bulbs or whole plants is a complex mixture of various classes of compounds, which can interfere with the purification process.
-
Potential for Isomerization or Degradation: The stability of lanostane-type triterpenoids during extraction and purification can be a concern, with the potential for isomerization or degradation under harsh conditions (e.g., strong acids/bases, high temperatures).
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Photo Diode Array (PDA) detector is a powerful tool for assessing purity. It allows for the detection of impurities even if they are not fully resolved from the main peak.[1] Using a C30 column can provide better resolution for triterpenoids.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the molecular weight of the compound and its fragments, which is invaluable for confirming the identity of this compound and detecting impurities with different mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can be used to assess purity by detecting signals from impurities.
Troubleshooting Guide
Chromatography Issues
Q4: My this compound peak is showing significant tailing in my reverse-phase HPLC chromatogram. What could be the cause and how can I fix it?
A4: Peak tailing in reverse-phase HPLC can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica | Acidify the mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%). This can suppress the ionization of residual silanol groups on the stationary phase. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single, non-ionized form. |
Q5: I am having difficulty separating this compound from other closely related triterpenoids. What strategies can I employ to improve resolution?
A5: Improving the resolution between structurally similar triterpenoids often requires methodological adjustments.
| Strategy | Detailed Action |
| Optimize Mobile Phase | Perform a gradient optimization. A shallower gradient can often improve the separation of closely eluting compounds. Try different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity. |
| Change Stationary Phase | Switch to a different column chemistry. For triterpenoids, a C30 column can provide better shape selectivity compared to a standard C18 column.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for separating polar compounds that are poorly retained in reverse-phase.[3] |
| Adjust Temperature | Increasing the column temperature can decrease mobile phase viscosity and may improve peak shape and resolution.[1] |
| Employ a Different Chromatographic Technique | Consider High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partition chromatography technique that can be effective for separating complex mixtures of natural products.[4][5] |
Detection and Quantification Issues
Q6: The peak for this compound is very small in my UV chromatogram, even at high concentrations. How can I improve detection?
A6: The low UV absorbance of many triterpenoids is a common issue.[1]
| Solution | Explanation |
| Use a Lower Wavelength | Monitor the chromatogram at a lower wavelength (e.g., 205-210 nm) where many organic molecules have some absorbance. However, this may lead to a less stable baseline.[1] |
| Employ a Universal Detector | Use a detector that does not rely on chromophores, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[2] |
| Derivatization | While more complex, derivatizing the analyte with a UV-absorbing tag can significantly enhance sensitivity. This is often a last resort due to the additional reaction steps. |
Experimental Protocols
Protocol 1: General Extraction of Triterpenoids and Homoisoflavonoids from Scilla Species
-
Plant Material Preparation: Air-dry the bulbs or whole plant of Scilla scilloides and grind them into a fine powder.
-
Defatting: Macerate the powdered plant material with n-hexane at room temperature for 24-48 hours to remove non-polar compounds like fats and waxes. Filter and discard the hexane extract.
-
Extraction: Macerate the defatted plant material with methanol or 70% ethanol at room temperature for 48-72 hours.[5] Repeat this process three times.
-
Concentration: Combine the methanolic/ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Column Chromatography for Initial Fractionation
-
Stationary Phase: Use silica gel (60-120 mesh) for normal-phase chromatography or a C18-functionalized silica gel for reverse-phase chromatography.
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution:
-
Normal-Phase: Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate or methanol. A common gradient could be n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 0:100).
-
Reverse-Phase: Start with a polar solvent like water and gradually increase the polarity with methanol or acetonitrile.
-
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or HPLC.
-
Pooling Fractions: Combine fractions with similar profiles for further purification.
Protocol 3: Preparative HPLC for Final Purification of this compound
-
Column: Use a preparative C18 or C30 column.
-
Mobile Phase: A common mobile phase for triterpenoid separation is a gradient of water (often with 0.1% formic acid) and methanol or acetonitrile.
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in the initial mobile phase and filter it through a 0.45 µm filter.
-
Injection and Elution: Inject the sample and run the preparative HPLC using an optimized gradient.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC-PDA and LC-MS to confirm purity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially affected by compounds found in Scilla extracts and a general workflow for this compound purification.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
Scillascillone stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Scillascillone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to one week), it can be kept at 4°C. Avoid repeated freeze-thaw cycles.
Q2: What are the common degradation pathways for this compound?
A2: this compound is susceptible to degradation primarily through hydrolysis and oxidation. The lactone ring is prone to hydrolysis under both acidic and basic conditions, while the unsaturated ketone moiety is susceptible to oxidative cleavage.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as DMSO, ethanol, and acetonitrile. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. The final concentration of DMSO should be kept low (typically <0.1%) to minimize potential effects on biological assays.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of this compound activity in biological assays. | Degradation of the compound due to improper storage or handling. | 1. Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare fresh stock solutions for each experiment. 3. Check the pH of your assay buffer; extreme pH can accelerate degradation. |
| Appearance of multiple peaks in HPLC analysis of a fresh sample. | Contamination of the sample or degradation during sample preparation. | 1. Use high-purity solvents for sample preparation. 2. Minimize the time the sample is at room temperature before injection. 3. Filter the sample through a 0.22 µm filter before HPLC analysis. |
| Inconsistent results between experimental replicates. | Inhomogeneous solution or precipitation of the compound. | 1. Ensure complete dissolution of this compound in the solvent by vortexing or brief sonication. 2. Visually inspect the solution for any precipitates before use. 3. Consider the solubility limit of this compound in your chosen solvent system. |
| Color change observed in the this compound stock solution. | Oxidation of the compound. | 1. Degas solvents before use to remove dissolved oxygen. 2. Consider adding an antioxidant, such as BHT, to the stock solution if compatible with your downstream application. 3. Store the solution under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Assessment
Objective: To quantify the amount of intact this compound and detect the formation of degradation products over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in the desired test buffer (e.g., PBS, cell culture media).
-
-
Incubation:
-
Incubate the samples at the desired temperature (e.g., room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Hypothetical signaling pathway of this compound.
Troubleshooting Scillascillone solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scillascillone. The focus is on addressing common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound. For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended.[1][2] Other potential organic solvents include chloroform and dichloromethane.[2] It is crucial to first dissolve this compound in a minimal amount of 100% DMSO before further dilution into aqueous buffers or cell culture media.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible to avoid solvent-induced toxicity or artifacts, while still maintaining solubility.[1]
-
Use of Surfactants/Detergents: Incorporating a small amount of a non-ionic detergent, such as Tween-80 or Pluronic F-68, in your aqueous buffer can help to solubilize hydrophobic compounds.[1] It's important to work above the critical micelle concentration (CMC) of the detergent for it to be effective.[1]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Adjust pH: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[1][3] The effect of pH on this compound's solubility should be determined empirically.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound's solubility?
A3: Yes, poor solubility can lead to inconsistent results. In addition to precipitation, hydrophobic compounds like this compound can exhibit non-specific binding to plasticware (e.g., tubes, pipette tips) and proteins in the cell culture medium.[1] This reduces the effective concentration of the compound available to the cells. To mitigate this:
-
Use Low-Binding Plasticware: Utilize siliconized or low-binding microcentrifuge tubes and pipette tips to reduce adsorption.[1]
-
Include a Blocking Agent: Adding a blocking protein like Bovine Serum Albumin (BSA) to your assay medium can help saturate non-specific binding sites.[1]
-
Incorporate Detergents: A low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can also help prevent non-specific binding.[1]
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound Powder
Symptoms:
-
Visible particulates remain in the solvent after vortexing.
-
A thin film of powder is observed on the surface of the solvent.
Possible Causes:
-
Insufficient solvent volume.
-
Inadequate mixing.
-
Use of an inappropriate solvent.
Solutions:
-
Ensure Complete Dissolution in Organic Solvent:
-
Solvent Selection: If DMSO is not suitable for your experimental system, consider other organic solvents like chloroform or dichloromethane for the initial stock, provided they are compatible with downstream applications.[2]
Problem 2: Compound Precipitation in Cell Culture Media
Symptoms:
-
The culture medium becomes cloudy or hazy after adding the this compound working solution.
-
A precipitate is visible at the bottom of the well/flask after a short incubation period.
Possible Causes:
-
The aqueous solubility of this compound has been exceeded.
-
Interaction with components of the cell culture medium.
Solutions:
-
Serial Dilution: Prepare intermediate dilutions of your high-concentration stock solution in your cell culture medium. This gradual reduction in the organic solvent concentration can sometimes prevent precipitation.
-
Formulation with Cyclodextrins: Prepare a complex of this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Quantitative Data Summary
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Grade | Purity | Notes |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | ≥99.9% | Recommended for initial stock preparation.[1][2] |
| Chloroform | ACS Grade | ≥99.8% | Use with caution due to toxicity.[2] |
| Dichloromethane | ACS Grade | ≥99.5% | Use with caution due to volatility and toxicity.[2] |
Table 2: Common Excipients for Improving Aqueous Solubility
| Excipient Class | Example | Typical Starting Concentration | Mechanism of Action |
| Co-solvents | DMSO | <1% (final concentration) | Increases the polarity of the solvent mixture.[1] |
| Surfactants | Tween-80, Pluronic F-68 | 0.01 - 0.1% | Forms micelles that encapsulate hydrophobic molecules.[1] |
| Cyclodextrins | HP-β-CD | 1-5% (w/v) | Forms inclusion complexes with hydrophobic compounds.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Enhancing this compound Solubility with HP-β-Cyclodextrin
-
Prepare the Cyclodextrin Solution:
-
Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., PBS) to a final concentration of 45% (w/v).
-
Stir the solution until the HP-β-CD is completely dissolved.
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and may require empirical determination.
-
Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.
-
-
Filtration:
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: A hypothetical signaling cascade initiated by this compound.
References
Technical Support Center: NMR Spectroscopy Analysis of Scillascillone and Related Complex Molecules
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals working with complex molecules like Scillascillone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common artifacts in your NMR spectra, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation Artifacts
Q1: My baseline is rolling and distorted, and shimming is difficult. What is the likely cause?
A: A rolling baseline and difficulty in shimming are often caused by the presence of solid particulate matter in the NMR sample.[1][2] Even undissolved particles can disrupt the magnetic field homogeneity, leading to broad lines and poor spectral quality.[1][2]
-
Solution: Ensure your sample is completely dissolved. Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube or centrifuge the sample to pellet any suspended particles.[1]
Q2: I am seeing broad, distorted peaks even though my compound is fully dissolved. What could be the issue?
A: This can be caused by several factors related to sample concentration or quality.[3] Highly concentrated samples can lead to increased viscosity and signal saturation, which results in peak broadening.[3][4] Additionally, the presence of paramagnetic impurities, such as dissolved oxygen or metal ions (Fe²⁺, Cu²⁺), can cause significant line broadening.[2]
-
Solution: Try diluting your sample. If paramagnetism is suspected, degas your sample by bubbling an inert gas (like nitrogen or argon) through the solution before capping the tube.
Q3: I see unexpected sharp singlets in my ¹H NMR spectrum. What are they?
A: These are typically signals from residual undeuterated solvent, water, or common contaminants introduced during sample preparation.[5][6] For example, the residual signal for CDCl₃ appears as a singlet at 7.26 ppm, and water often appears between 1.5-1.6 ppm in this solvent.[6] Grease from glassware joints or plasticizers from containers are also common culprits.[7][8][9]
-
Solution: Use high-purity deuterated solvents and ensure all glassware is scrupulously clean and dry.[1] Avoid using grease on any apparatus that will come into contact with the final sample. Refer to the tables below to identify common contaminant signals.
Section 2: Instrumental & Acquisition Artifacts
Q1: I see a set of small, symmetrical peaks flanking a large, intense signal. What are these?
A: These are very likely spinning sidebands . They are artifacts that arise from the spinning of the NMR tube in a slightly inhomogeneous magnetic field. They are always symmetrical in position and intensity around a strong central peak.
-
Solution: Improve the magnetic field homogeneity by re-shimming the spectrometer. Alternatively, you can change the spinning rate; the position of the sidebands will shift, while true peaks will not. Reducing the spinning rate or turning it off can also eliminate them, although this may slightly reduce overall resolution.[10]
Q2: My peaks have a distorted, non-Lorentzian shape and resolution is poor.
A: This is a classic sign of poor magnetic field homogeneity, which needs to be corrected by shimming .[10] Misadjustment of the Z1 and Z2 shims, for example, can cause symmetrically or asymmetrically broadened peaks.[10]
-
Solution: Perform a careful shimming procedure on your sample. Modern spectrometers have automated shimming routines that are often sufficient, but manual adjustment of the lower-order (Z1, Z2) and higher-order (Z3, Z4) shims may be necessary for challenging samples.[10]
Q3: There is a strange glitch or spike exactly in the center of my spectrum.
A: This is known as a center glitch or quadrature artifact. It results from a slight imbalance in the quadrature detectors of the spectrometer's receiver.[10] It is often more visible with a low number of scans.[10]
-
Solution: The easiest solution is to increase the number of transients (scans) acquired.[10] This averaging process usually eliminates the artifact. If it persists, reprocessing the FID with a "no DC" correction may also remove it.[10]
Q4: My baseline looks "wavy," especially around intense peaks. What causes this?
A: These baseline distortions, often called "sinc wiggles" or truncation artifacts , occur when the acquisition time is too short to allow the Free Induction Decay (FID) signal to decay completely to zero.[10] The abrupt cutting-off of the FID leads to these oscillations in the baseline after Fourier transformation.
-
Solution: Increase the acquisition time (at). For standard small molecule ¹H NMR, the acquisition time should be at least 2-4 seconds.[10] This allows the FID to decay properly, resulting in a flatter baseline and sharper peaks.
Section 3: Data Processing Artifacts
Q1: My peaks are phased incorrectly, with parts of the peak dipping below the baseline.
A: This is a phasing error . Phasing corrects for frequency-dependent phase shifts in the spectrum. It requires both a zero-order (corrects all peaks equally) and a first-order (corrects peaks based on their distance from the spectral center) adjustment.
-
Solution: Use the spectrometer's software to manually adjust the zero-order (rp) and first-order (lp) phase parameters.[10] Most software provides real-time visual feedback. Start by adjusting the zero-order phase on a large, well-defined peak on one side of the spectrum, then adjust the first-order phase using a peak on the opposite side.[10] Automated phasing routines can provide a good starting point.[10]
Q2: The baseline of my spectrum is tilted or curved.
A: This is a baseline distortion issue. It can be caused by improper phasing, but also by very broad underlying signals in the spectrum (e.g., from polymers or solid material) or by issues with the first few data points of the FID.[10]
-
Solution: First, ensure the spectrum is phased correctly. If distortion remains, use a baseline correction function in the processing software. These functions apply mathematical algorithms to fit and subtract the distorted baseline, resulting in a flat spectrum.
Troubleshooting Guides & Workflows
General Artifact Identification Workflow
This workflow provides a logical sequence of steps to identify and resolve an unknown artifact in your spectrum.
Caption: General workflow for identifying common NMR artifacts.
Quantitative Data Tables
Table 1: Common Residual Solvent Peaks
The following table lists the approximate ¹H and ¹³C chemical shifts for common deuterated solvents. Note that the ¹H chemical shift of water (H₂O or HOD) can be highly variable depending on temperature, concentration, and solvent.[5][7]
| Deuterated Solvent | Formula | ¹H Residual Peak (ppm, Multiplicity) | ¹³C Residual Peak (ppm, Multiplicity) | Water Peak (¹H, ppm) |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 206.7 (septet), 29.9 (septet) | ~2.84 |
| Acetonitrile-d₃ | CD₃CN | 1.94 (quintet) | 118.7 (septet), 1.4 (septet) | ~2.13 |
| Benzene-d₆ | C₆D₆ | 7.16 (singlet) | 128.4 (triplet) | ~0.40 |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.2 (triplet) | ~1.56 |
| Deuterium Oxide | D₂O | 4.80 (singlet) | - | 4.80 |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.5 (septet) | ~3.33 |
| Methanol-d₄ | CD₃OD | 3.31 (quintet) | 49.1 (septet) | ~4.87 |
| Methylene Chloride-d₂ | CD₂Cl₂ | 5.32 (triplet) | 54.0 (quintet) | ~1.52 |
*Value for HOD, which is highly temperature-dependent.[5] (Data compiled from multiple sources[5][6][7][8][9][11])
Table 2: Common Laboratory Contaminants
This table lists the approximate ¹H NMR chemical shifts for impurities often found in NMR samples.
| Contaminant | Source | Common Appearance | Approximate ¹H Shift in CDCl₃ (ppm) |
| Acetone | Cleaning solvent | Sharp singlet | 2.17 |
| Dichloromethane | Extraction solvent | Sharp singlet | 5.30 |
| Diethyl ether | Extraction solvent | Two triplets, one quartet | 3.48 (q), 1.21 (t) |
| Ethyl Acetate | Chromatography | Two quartets, two singlets | 4.12 (q), 2.05 (s), 1.26 (t) |
| Hexane(s) | Chromatography | Broad multiplets | ~1.25, ~0.88 |
| Silicone Grease | Glassware | Broad singlet | ~0.07 |
| Toluene | Solvents | Multiplets, singlet | 7.2-7.3 (m), 2.36 (s) |
| Tetrahydrofuran (THF) | Solvents | Multiplets | ~3.76, ~1.85 |
(Data compiled from multiple sources[5][7][8][9][11])
Experimental Protocols
Protocol 1: High-Quality NMR Sample Preparation
This protocol minimizes common artifacts arising from poor sample preparation.
-
Glassware Selection: Use a high-quality, clean, and dry NMR tube. Poor quality tubes can cause shimming and spinning sideband issues.[4]
-
Weighing the Sample: Accurately weigh 1-5 mg of your compound (for ¹H NMR) or 10-25 mg (for ¹³C NMR) directly into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent to the vial.
-
Dissolution: Vortex or gently sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any remaining solid particles.
-
Filtration (Crucial Step): Take a clean Pasteur pipette and push a small amount of cotton or glass wool into the narrow tip to create a filter plug.
-
Transfer: Use the filter pipette to transfer the sample solution from the vial into the NMR tube. This will remove any suspended solids that can ruin magnetic field homogeneity.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: Identifying Spinning Sidebands
If you suspect that small peaks are spinning sidebands, this simple experiment can confirm their identity.
-
Acquire Initial Spectrum: Run the NMR experiment with the standard spinning rate (e.g., 20 Hz). Note the position of the suspected sidebands.
-
Change Spinning Rate: Change the sample spinning rate significantly (e.g., to 15 Hz or 25 Hz). Do not re-shim the sample.
-
Acquire Second Spectrum: Re-acquire the spectrum with the new spinning rate.
-
Analysis:
-
Real Signals: The chemical shift of true resonance peaks will not change.
-
Spinning Sidebands: The position of spinning sidebands is dependent on the spinning rate. They will have shifted their position relative to the main peak in the second spectrum.
-
Confirmation: If the suspected peaks move while other peaks do not, they are confirmed as spinning sidebands.[10]
-
Caption: Logic for confirming spinning sideband artifacts.
References
- 1. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 2. organomation.com [organomation.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Compound X Dosage and Concentration Optimization
Welcome to the technical support center for Compound X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and concentration of Compound X for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in cell-based assays?
A1: For a novel compound like Compound X with limited published data, we recommend a tiered approach to determine the optimal starting concentration. A broad range-finding experiment is crucial. Start with a wide concentration range (e.g., 1 nM to 100 µM) in a preliminary cytotoxicity or viability assay to identify a non-toxic and a potentially effective concentration window.
Q2: How should I prepare a stock solution of Compound X?
A2: The solubility and stability of Compound X are critical for reproducible results. While specific data for Compound X is pending, a general approach is to first attempt dissolving it in a common, biocompatible solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-100 mM). Subsequently, this stock can be diluted in your cell culture medium to the final desired concentrations. Always prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q3: What type of control experiments should I include when testing Compound X?
A3: To ensure the validity of your results, several controls are essential:
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Compound X. This accounts for any effects of the solvent on the cells.
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Untreated Control: Cells that are not exposed to either Compound X or the vehicle. This provides a baseline for normal cell behavior.
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Positive Control: A known compound that induces the expected effect in your assay. This confirms that your experimental setup is working correctly.
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Negative Control: A compound known to be inactive in your assay.
Q4: How can I determine if Compound X is cytotoxic at my desired concentration?
A4: Cytotoxicity can be assessed using various assays that measure different cellular parameters.[1][2][3] It is advisable to use at least two different methods to confirm the results. Common assays include:
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Metabolic Viability Assays: (e.g., MTT, WST-1, resazurin) which measure the metabolic activity of viable cells.[1][3]
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Membrane Integrity Assays: (e.g., LDH release, Trypan Blue exclusion, Propidium Iodide staining) which detect damage to the cell membrane, a hallmark of cytotoxicity.[3]
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ATP-based Assays: (e.g., CellTiter-Glo) which quantify the amount of ATP present, an indicator of viable cells.[1]
Troubleshooting Guides
Problem 1: High variability between replicate wells.
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Possible Cause 1: Poor solubility of Compound X.
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Solution: Visually inspect the stock solution and the final dilutions in the culture medium for any precipitates. If precipitation is observed, consider lowering the stock concentration, using a different solvent, or gently warming the solution (if the compound is heat-stable). The pH of the solution can also impact solubility.[4]
-
-
Possible Cause 2: Inaccurate pipetting.
-
Solution: Ensure your pipettes are calibrated. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Possible Cause 3: Uneven cell seeding.
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Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding multiple plates to prevent settling. Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution.
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Problem 2: No observable effect of Compound X at expected concentrations.
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Possible Cause 1: Compound inactivity or degradation.
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Possible Cause 2: Sub-optimal assay conditions.
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Solution: Review your experimental protocol. Ensure the incubation time is sufficient for Compound X to exert its effect. Check that the cell density is appropriate for the assay being used.
-
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Possible Cause 3: The chosen cell line is not responsive.
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Solution: If possible, test Compound X in a different cell line that is known to express the target pathway or protein.
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Problem 3: Unexpected or off-target effects observed.
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Possible Cause 1: Compound X affects multiple signaling pathways.
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Solution: Perform broader profiling experiments, such as RNA sequencing or proteomic analysis, to identify a wider range of cellular responses to Compound X. This can help in understanding its mechanism of action more comprehensively.
-
-
Possible Cause 2: Contamination of the compound or cell culture.
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Solution: Test your cell cultures for common contaminants like mycoplasma. Verify the purity of your Compound X sample.
-
Data Presentation: Quantitative Data Summary
For effective analysis and comparison, it is crucial to present quantitative data in a structured format. Below are example tables for summarizing key experimental data.
Table 1: Dose-Response Cytotoxicity of Compound X on Cell Line A after 48h Treatment
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 2.1 |
| 0.1 | 98 ± 5.1 | 1.5 ± 1.8 |
| 1 | 95 ± 3.9 | 4.2 ± 2.5 |
| 10 | 75 ± 6.2 | 23.8 ± 5.5 |
| 50 | 40 ± 7.1 | 58.9 ± 6.9 |
| 100 | 15 ± 4.8 | 84.1 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Values of Compound X in Different Cell Lines
| Cell Line | IC50 (µM) | Assay Used | Treatment Duration (h) |
| Cell Line A | 45.2 | MTT | 48 |
| Cell Line B | 78.9 | Resazurin | 48 |
| Cell Line C | >100 | MTT | 72 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include vehicle-treated and untreated controls.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of Compound X.
Caption: A logical troubleshooting guide for high variability in experimental results.
Caption: A hypothetical signaling pathway for Compound X, including potential off-target effects.
References
- 1. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. dechra.dk [dechra.dk]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Scillascillone Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on modifying Scillascillone to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
General Knowledge & Initial Considerations
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
This compound is a cardiac glycoside, a class of compounds known to inhibit the cellular Na+/K+-ATPase pump, leading to increased heart muscle contraction force and a decreased heart rate.[1][2] These compounds are used in treating conditions like congestive heart failure and cardiac arrhythmias.[1][3] The primary challenges to the oral bioavailability of this compound and other cardiac glycosides include:
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Poor Aqueous Solubility: Many cardiac glycosides have limited solubility in water, which can hinder their dissolution in the gastrointestinal tract, a prerequisite for absorption.[4][5]
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P-glycoprotein (P-gp) Efflux: this compound and related compounds can be substrates for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter found in the intestine and other barrier tissues.[6][7] This pump actively transports the drug back into the intestinal lumen, reducing net absorption.[6][7]
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Gastrointestinal Degradation: The acidic environment of the stomach may contribute to the degradation of some glycosides, reducing the amount of active drug available for absorption.[8][9]
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Metabolism: Like many drugs, this compound can be subject to metabolism in the body, which may reduce its bioavailability.[9]
Q2: What is the primary mechanism of action for this compound?
This compound, like other cardiac glycosides, inhibits the Na+/K+-ATPase pump in cardiac muscle cells.[1][2] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium then alters the function of the Na+-Ca++ exchanger, resulting in an accumulation of intracellular calcium.[2] This increased intracellular calcium enhances the contractility of the heart muscle.[2]
Troubleshooting Experimental Challenges
Q3: My modified this compound derivative shows poor solubility in aqueous solutions. What are some strategies to address this?
Low aqueous solubility is a common issue that can severely limit oral absorption.[5][10] Consider the following approaches:
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Chemical Modification: Introduce polar functional groups to the molecule to enhance its hydrophilicity. However, be mindful that this could alter the compound's pharmacological activity.
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Salt Formation: If your molecule has acidic or basic functional groups, forming a salt can significantly improve solubility and dissolution rate.[10][11]
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Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic carrier can improve its dissolution.[5][12] This can be achieved through techniques like mechanochemical activation or solvent evaporation.[5][13][14]
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Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubilization and absorption.[4][5][15]
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Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic parts of your molecule, thereby increasing its apparent solubility in water.[10][11]
Q4: My Caco-2 permeability assay results show a high efflux ratio (>2), suggesting P-glycoprotein interaction. How can I mitigate this?
A high efflux ratio in a Caco-2 assay is a strong indicator that your compound is a substrate for an efflux transporter like P-gp, which can limit its absorption.[6][16] Here are some troubleshooting steps:
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Structural Modification: Analyze the structure-activity relationship for P-gp binding. Modifications such as altering the sugar moiety or specific hydroxyl groups on the steroid core can reduce P-gp affinity.[6]
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Co-administration with P-gp Inhibitors: In your in vitro experiments, co-administer your compound with known P-gp inhibitors like verapamil or cyclosporine A.[17] A significant increase in the apparent permeability coefficient (Papp) in the presence of an inhibitor confirms P-gp interaction and can help estimate the potential for bioavailability improvement if efflux is overcome.[17]
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Formulation Strategies: Certain excipients used in formulations can inhibit P-gp. For example, some surfactants used in lipid-based formulations have been shown to have P-gp inhibitory effects.
Q5: The pharmacokinetic data from my in vivo animal studies are highly variable. What are the potential causes and solutions?
High variability in in vivo pharmacokinetic studies can obscure the true performance of your modified compound. Potential causes include:
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Gastric Acidity: The acidity of the stomach can affect the stability and absorption of this compound.[8][9] Consider using enteric-coated formulations to bypass the stomach and release the drug in the more neutral environment of the small intestine.[9]
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Food Effects: The presence of food can alter gastric emptying time, pH, and bile secretion, all of which can impact drug dissolution and absorption. Conduct studies in both fasted and fed states to assess any food effects.
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Enterohepatic Recirculation: Some cardiac glycosides exhibit a second peak in their plasma concentration-time profile, which may be due to enterohepatic recirculation.[8][18] This can complicate pharmacokinetic modeling and contribute to variability.
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Animal Handling and Dosing: Ensure consistent animal handling, accurate dosing techniques, and standardized blood sampling times to minimize experimental variability.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Proscillaridin A, a closely related cardiac glycoside to this compound.
Table 1: Pharmacokinetic Parameters of Proscillaridin A in Humans (Single Oral Dose)
| Parameter | Value | Study Population | Citation |
| Time to First Peak (Tmax1) | ~30 minutes | Normal and Achlorhydric Subjects | [8] |
| Time to Second Peak (Tmax2) | 6 - 12 hours | Normal and Achlorhydric Subjects | [8] |
| Half-life (t1/2) - Oral | 33.0 hours (median) | Healthy Volunteers | [18] |
| Half-life (t1/2) - IV | 23.3 hours (median) | Healthy Volunteers | [18] |
| Bioavailability (F%) | 59% (based on AUC) | Healthy Volunteers | [18] |
Note: Achlorhydric subjects showed a ~60% greater Area Under the Curve (AUC), suggesting gastric acidity can reduce the bioavailability of proscillaridin.[8]
Key Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative and determine if it is a substrate for P-glycoprotein.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed, typically for 21-25 days.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents the absorptive direction.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This represents the secretory or efflux direction.
-
-
P-gp Inhibition (Optional): Repeat the bidirectional transport studies in the presence of a known P-gp inhibitor (e.g., verapamil) to assess the role of P-gp in the compound's transport.
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver chambers at specified time points using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[16]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) of a this compound derivative.
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats, acclimated to the laboratory conditions.
-
Dosing Groups:
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Intravenous (IV) Group: Administer a single dose of the compound (dissolved in a suitable vehicle) via the tail vein to determine its disposition without absorption limitations.
-
Oral (PO) Group: Administer a single dose of the compound (e.g., via oral gavage) to assess its oral absorption and bioavailability.
-
-
Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Sample Analysis: Determine the concentration of the compound in the plasma samples using a validated bioanalytical method (e.g., UPLC-MS/MS).[19][20]
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the pharmacokinetic parameters for both IV and PO routes.[19][20]
-
Parameters to calculate:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
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t1/2 (elimination half-life)
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Clearance (CL) and Volume of distribution (Vd) for the IV group.
-
-
Calculate Absolute Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cardiac myocytes.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for modifying this compound for improved bioavailability.
Factors Affecting this compound Bioavailability
Caption: Factors limiting and strategies for improving this compound bioavailability.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Elucidating the Complex Structural and Molecular Mechanisms Driving P-Glycoprotein-Mediated Transport of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the absorption of proscillaridin A after single oral doses to normal and achlorhydric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the pharmacokinetics of proscillaridin A in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of P-glycoprotein-mediated efflux of digoxin and its metabolites by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacokinetics and pharmacodynamics of methyl proscillaridin in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Silymarin on the In Vivo Pharmacokinetics of Simvastatin and Its Active Metabolite in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Silymarin on the In Vivo Pharmacokinetics of Simvastatin and Its Active Metabolite in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Scillascillone assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Scillascillone in their experiments. The following information is designed to help you interpret unexpected results and optimize your assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful this compound kinase inhibition assay?
A successful experiment should demonstrate a dose-dependent inhibition of the target kinase activity. This is typically observed as a decrease in signal (e.g., luminescence or fluorescence) with increasing concentrations of this compound, resulting in a sigmoidal curve when plotting inhibitor concentration versus percentage of inhibition. From this curve, a precise IC50 value can be determined.
Q2: What are the essential controls to include in my this compound assay?
To ensure data validity, the following controls are critical:
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No-Enzyme Control: Contains all reaction components except the kinase. This helps determine the background signal.
-
No-Inhibitor (Vehicle) Control: Contains the kinase and all reaction components, including the vehicle (e.g., DMSO) used to dissolve this compound. This represents 0% inhibition.
-
Positive Control Inhibitor: A known inhibitor of the target kinase. This validates that the assay is performing as expected.
-
This compound in the absence of substrate: To test for any interference of the compound with the detection system.
Q3: How can I be sure that this compound is acting on my target kinase and not producing off-target effects?
While a primary assay can determine the inhibitory activity of this compound against a specific kinase, it is crucial to assess its selectivity.[1][2] Profiling this compound against a panel of other kinases is the standard approach to identify potential off-target interactions.[2] Unexpected cellular effects despite potent inhibition of the primary target may also suggest off-target activity.[3][4]
Troubleshooting Guides
Issue 1: High Background Signal
Q: My no-enzyme control wells show a high signal, approaching the signal of my positive control wells. What could be the cause and how do I fix it?
A: High background signal can obscure the dynamic range of your assay, making it difficult to accurately determine kinase inhibition.[5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Use fresh, sterile reagents and pipette tips for each experiment.[6] Regularly test individual reagents for contamination. |
| Compound Interference | This compound itself might be fluorescent or luminescent. Run a control with this compound and all assay components except the kinase to check for intrinsic signal. |
| Sub-optimal Assay Conditions | Optimize buffer components, such as detergent and BSA concentrations, as these can interact with certain compounds.[5] |
| High ATP Concentration | In luminescence-based ATP depletion assays, high initial ATP levels can lead to a strong background signal.[5] Consider optimizing the ATP concentration. |
Issue 2: No Inhibition Observed or High IC50 Value
Q: I am not observing any inhibition of my target kinase, even at high concentrations of this compound. What should I investigate?
A: A lack of inhibition can stem from several factors, from inactive components to sub-optimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | Verify the integrity and concentration of your this compound stock. Use a fresh dilution for each experiment. |
| Inactive Enzyme | Ensure the kinase is active by testing it with a known positive control inhibitor. Check the storage conditions and age of the enzyme. |
| Incorrect Assay Conditions | Many factors can affect enzyme activity, including buffer composition, pH, and temperature.[7] Ensure your assay conditions are optimal for your specific kinase. |
| High Enzyme Concentration | Too much enzyme can deplete the substrate too quickly, masking the effect of the inhibitor. Try reducing the enzyme concentration. |
| High ATP Concentration | For ATP-competitive inhibitors, high concentrations of ATP in the assay can compete with the inhibitor, leading to a weaker apparent potency.[1][8] |
Issue 3: High Variability Between Replicates
Q: My replicate wells for the same this compound concentration show significant variability. What could be causing this and how can I improve consistency?
A: High variability can compromise the reliability of your results and make it difficult to determine an accurate IC50 value.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly. |
| Poor Mixing | Mix all reagents thoroughly before and after addition to the assay plate. Avoid introducing bubbles. |
| Edge Effects | The outer wells of a microplate can be prone to evaporation. Avoid using the outermost wells or ensure proper sealing of the plate. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start all reactions simultaneously. Ensure consistent incubation times for all plates. |
| Instrument Malfunction | Verify that the plate reader is functioning correctly and that the settings are optimized for your assay. |
Issue 4: False Positives
Q: My assay indicates that this compound is a potent inhibitor, but I suspect it might be a false positive. How can I confirm this?
A: False positives can arise from various non-specific interactions and can be misleading.[9][10]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Interference with Detection | This compound may absorb or scatter light at the excitation/emission wavelengths of your assay, or it may inhibit the reporter enzyme in coupled assays (e.g., luciferase).[8][11] Run appropriate controls, such as adding the compound just before reading the plate. |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to minimize aggregation. |
| Reactivity of the Compound | This compound may be reacting with components of the assay, such as DTT. |
| Contamination | Cross-contamination can lead to erroneous results.[6][12] Ensure proper handling and use of dedicated reagents. |
Data Presentation
Table 1: Example Data from a this compound Kinase Inhibition Assay
| This compound (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.01 | 5.2 | 1.8 |
| 0.1 | 15.8 | 3.5 |
| 1 | 48.9 | 4.1 |
| 10 | 85.3 | 2.9 |
| 100 | 98.1 | 1.2 |
Table 2: Troubleshooting Scenarios - Quantitative Examples
| Scenario | Observation | Potential Cause |
| High Background | No-enzyme control signal is >50% of the positive control signal. | Reagent contamination or compound interference. |
| No Inhibition | IC50 > 100 µM. | Inactive compound or sub-optimal assay conditions. |
| High Variability | Coefficient of variation (CV) > 15% for replicates. | Pipetting inconsistency or edge effects. |
| False Positive | Potent IC50 in primary assay, but inactive in an orthogonal assay. | Compound interference with the primary assay format. |
Experimental Protocols
Protocol: this compound Kinase Inhibition Assay (Luminescence-based ATP depletion)
-
Reagent Preparation:
-
Prepare a 10X stock of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a luciferase-based detection reagent.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background (no-enzyme control) from all wells.
-
Normalize the data to the no-inhibitor control (0% inhibition) and a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for a this compound kinase assay.
Caption: Troubleshooting logic for high background signal.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. iscaconsortium.org [iscaconsortium.org]
- 7. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. google.com [google.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. When False-Positives Arise: Troubleshooting a SARS-Coronavirus-2 (SARS-CoV-2) Detection Assay on a Semi-Automated Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Scillascillin vs. Other Known Homoisoflavanones: A Comparative Guide on Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of scillascillin, a naturally occurring homoisoflavanone, with other notable compounds from the same class, including cremastranone and sappanone A. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of scillascillin and other selected homoisoflavanones against various cancer cell lines has been evaluated, primarily using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Scillascillin | MCF-7 | Breast Adenocarcinoma | ~30.7 (9.59 µg/ml) | [1][2] |
| DU-145 | Prostate Carcinoma | ~36.2 (11.32 µg/ml) | [1][2] | |
| A549 | Lung Adenocarcinoma | > 244.69 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 244.69 ± 0.01 | [3] | |
| SKOV3 | Ovarian Adenocarcinoma | - | [3] | |
| HeLa | Cervical Adenocarcinoma | - | [3] | |
| Cremastranone Derivative (SH-17059) | T47D | Breast Ductal Carcinoma | Not explicitly stated, but effective at nanomolar concentrations | [2][4] |
| ZR-75-1 | Breast Carcinoma | Not explicitly stated, but effective at nanomolar concentrations | [2] | |
| Cremastranone Derivative (SH-19021) | T47D | Breast Ductal Carcinoma | Not explicitly stated, but effective at nanomolar concentrations | [2][4] |
| ZR-75-1 | Breast Carcinoma | Not explicitly stated, but effective at nanomolar concentrations | [2] | |
| Sappanone A | A549 | Lung Adenocarcinoma | IC50 of C. sappan extract: 45.19 ± 1.704 μg/mL | [5] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between different studies. The IC50 for Scillascillin was converted from µg/ml to µM using a molecular weight of 312.27 g/mol .
Experimental Protocols
The primary method cited for determining the anticancer activity of these homoisoflavanones is the MTT assay.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., scillascillin) and a vehicle control (e.g., DMSO) for a specified incubation period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action & Signaling Pathways
While the precise anticancer mechanism of scillascillin is not yet fully elucidated, research on other homoisoflavanones provides insights into the potential pathways involved.
Sappanone A: Induction of Ferroptosis and Mitochondrial Dysfunction
Recent studies on sappanone A have revealed its ability to induce a form of programmed cell death called ferroptosis in cancer cells. This process is characterized by iron-dependent lipid peroxidation. The proposed mechanism involves the NRF2/xCT/GPX4 axis, leading to mitochondrial dysfunction.
Caption: Proposed mechanism of Sappanone A-induced ferroptosis.
Cremastranone Derivatives: Cell Cycle Arrest and Caspase-Independent Cell Death
Synthetic derivatives of cremastranone have been shown to suppress the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and triggering caspase-independent cell death. This is associated with the downregulation of heme synthesis and an increase in reactive oxygen species (ROS), leading to lipid peroxidation.
Caption: Anticancer mechanism of cremastranone derivatives.
Experimental Workflow: In Vitro Anticancer Screening
The general workflow for screening natural compounds like scillascillin for anticancer activity is a multi-step process.
Caption: General workflow for in vitro anticancer screening.
Conclusion
Scillascillin demonstrates notable anticancer activity against breast and prostate cancer cell lines. When compared to other homoisoflavanones, its potency appears to be in a similar micromolar range for certain cell lines. However, derivatives of other homoisoflavanones, such as cremastranone, have shown efficacy at even lower nanomolar concentrations, highlighting the potential for structural modification to enhance anticancer activity. The mechanisms of action for homoisoflavanones are multifaceted, involving the induction of various forms of programmed cell death and the modulation of key signaling pathways. Further research is warranted to fully elucidate the anticancer mechanism of scillascillin and to explore its therapeutic potential, as well as that of other members of this promising class of natural products. There is currently a lack of clinical trial data for homoisoflavanones as anticancer agents[6][7].
References
- 1. Exploring the Mechanism of Ferroptosis Induction by Sappanone A in Cancer: Insights into the Mitochondrial Dysfunction Mediated by NRF2/xCT/GPX4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmaps.in [jmaps.in]
- 4. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 6. Flavonoids as anticancer therapies: A systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scillascillone: A Comparative Analysis of Its Biological Activity in Cancer and Inflammation
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the biological activity of Scillascillone, a naturally occurring homoisoflavanone, reveals its potential as a multi-faceted therapeutic agent with notable anti-cancer and anti-inflammatory properties. This guide provides an objective comparison of this compound's performance against other established compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a homoisoflavanone isolated from the plant Scilla scilloides. Like other compounds in the Scilla genus, it has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-tumor effects. This analysis focuses on its efficacy in two key therapeutic areas: oncology and inflammation, comparing it with Silymarin, Salicylate, and Styrylchromone.
Comparative Analysis of Anticancer Activity
This compound has shown significant cytotoxic effects against human breast (MCF-7) and prostate (DU-145) cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of potency, for this compound and its comparators against the MCF-7 breast cancer cell line.
| Compound | IC50 (µg/mL) vs. MCF-7 Cells | IC50 (µM) vs. MCF-7 Cells |
| This compound | 9.59 | Data not available |
| Silymarin | 100 µg/mL corresponds to ~207 µM | ~49.5 (at 100 µg/mL after 24h) |
| Salicylate | Data not available in this format | 2540 - 4280 |
| 2-Styrylchromone | Data not available | ~5.8 (for a derivative) |
Signaling Pathways in Anticancer Activity
Understanding the mechanism of action is crucial for drug development. Below are the proposed signaling pathways through which these compounds exert their anticancer effects.
This compound's Anticancer Signaling Pathway
While direct studies on this compound's signaling pathways are limited, research on structurally similar homoisoflavanones suggests a mechanism involving the induction of cell cycle arrest and caspase-independent cell death , with strong indications of ferroptosis . Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Additionally, a related compound, Sciellin, has been shown to activate the Notch signaling pathway in pancreatic cancer, suggesting a potential, albeit complex, role for this pathway in the activity of this compound.
Caption: Proposed anticancer mechanism of this compound.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of this compound and the comparator compounds are critical to their therapeutic potential. The following table presents quantitative data on their anti-inflammatory effects.
| Compound | Assay | Target | IC50 |
| This compound | Data not available | Data not available | Data not available |
| Silymarin | Carrageenan-induced paw edema (in vivo) | Inflammation | Significant reduction at 250 & 500 mg/kg |
| Salicylate | COX-2 Protein Expression | COX-2 | ~5 µM |
| 2-Styrylchromone derivative | Neutrophil Oxidative Burst | NADPH oxidase | < 2 µM |
| Tussilagone (for comparison) | Nitric Oxide Production | iNOS | 8.67 µM |
| Tussilagone (for comparison) | PGE2 Production | COX-2 | 14.1 µM |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory mechanisms of the comparator compounds are well-characterized and involve the modulation of key inflammatory pathways.
Caption: Anti-inflammatory mechanisms of comparator compounds.
Experimental Protocols
MTT Assay for Cell Viability (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for the anticancer activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of viable cells.
Workflow:
Caption: Workflow for MTT-based cell viability assay.
Detailed Steps:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Silymarin, Salicylate, or Styrylchromone) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Nitric Oxide (NO) Inhibition Assay
This assay is used to quantify the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Workflow:
Caption: Workflow for Nitric Oxide inhibition assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Treatment: The cells are pre-treated with different concentrations of the test compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.
-
Absorbance Reading: The absorbance of the colored solution is measured at 540 nm.
-
Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells.
Conclusion
This compound demonstrates promising anticancer activity, with a potency that appears comparable to or greater than some established natural compounds. While its precise mechanism of action requires further elucidation, evidence points towards the induction of ferroptosis and potential modulation of the Notch signaling pathway. The anti-inflammatory properties of this compound are yet to be quantitatively characterized, but the known mechanisms of structurally similar compounds and its homoisoflavanone class suggest potential for inhibiting key inflammatory mediators.
This comparative guide highlights the therapeutic potential of this compound and underscores the need for further research to fully understand its biological activities and establish its clinical relevance. The provided experimental protocols offer a standardized framework for future investigations into this and other novel compounds.
Scientific Validation of Scillascillone's Anti-Inflammatory Effects Remains Undocumented in Public Research
Despite its identification as a unique lanostane-type triterpenoid from the plant Scilla scilloides, a comprehensive review of published scientific literature reveals a lack of experimental data validating any anti-inflammatory effects of Scillascillone. Researchers and drug development professionals will find no current evidence to support its efficacy in modulating inflammatory pathways.
This compound was first isolated and its structure described in a 2015 publication in Natural Products and Bioprospecting. This initial research focused on the chemical characterization of the compound. However, subsequent searches of scientific databases and literature have not yielded any follow-up studies that investigate the biological activities of this compound, specifically its potential as an anti-inflammatory agent.
The plant from which this compound is derived, Scilla scilloides, has been noted in some contexts for its use in traditional medicine for ailments that may have an inflammatory component. Additionally, other compounds classified as triterpenoids have been recognized for their anti-inflammatory properties. Nevertheless, this does not provide direct evidence for the bioactivity of this compound itself.
Without any publicly available experimental data, it is not possible to provide a comparative analysis of this compound's performance against other anti-inflammatory alternatives. Key information that is currently absent from the scientific record includes:
-
In vitro studies: Data on the inhibition of inflammatory mediators such as nitric oxide (NO), prostaglandins, or pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages).
-
In vivo studies: Results from animal models of inflammation that could demonstrate efficacy in a biological system.
-
Mechanism of action: Elucidation of the signaling pathways that this compound might modulate, such as the NF-κB or MAPK pathways, which are common targets for anti-inflammatory drugs.
For researchers, scientists, and drug development professionals, this compound remains a novel natural product with an uninvestigated biological activity profile. While its chemical structure is known, its potential as a therapeutic agent, particularly in the context of inflammation, is entirely speculative at this time. The absence of any data precludes its inclusion in comparative guides for anti-inflammatory compounds. Further research, beginning with foundational in vitro screening, would be necessary to determine if this compound possesses any anti-inflammatory effects worthy of further investigation and development.
Validated Analytical Methods for Scillascillone: A Comparative Analysis
A comprehensive comparison of analytical methodologies for the quantification and characterization of Scillascillone remains challenging due to the limited publicly available data on this specific compound. Searches for validated analytical methods for "this compound" did not yield specific results, suggesting it may be a novel or less-studied compound.
To provide a framework for researchers, scientists, and drug development professionals, this guide presents a general overview and comparison of common analytical techniques that are frequently employed for the analysis of similar natural products or small molecules. The experimental data and protocols provided are based on established methods for compounds with comparable chemical properties, and would require adaptation and validation for this compound.
Comparison of Potential Analytical Methods
The selection of an analytical method is contingent on various factors including the sample matrix, the required sensitivity and selectivity, and the purpose of the analysis (e.g., quantification, impurity profiling, stability testing). High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique in pharmaceutical analysis.
| Method | Principle | Common Detector(s) | Key Performance Characteristics |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | UV-Vis, Diode Array (DAD/PDA), Mass Spectrometry (MS) | Linearity: Typically high (r² > 0.99). Precision: RSD < 2% for intra- and inter-day variability. Accuracy: Recovery rates often between 98-102%. LOD/LOQ: Method-dependent, can range from ng/mL to µg/mL. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. | MS/MS, DAD/PDA | Advantages over HPLC: Improved resolution, shorter run times, and reduced solvent consumption.[1] Performance: Generally offers higher sensitivity and lower LOD/LOQ compared to conventional HPLC.[1] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography technique for qualitative and quantitative analysis. | Densitometer | Advantages: High sample throughput, low cost per sample, and minimal solvent usage. Performance: Suitable for screening and quantification, with good correlation to HPLC results for lipophilicity assessment. |
Experimental Protocols: A General Framework
The following outlines a generalized experimental protocol for the development and validation of an HPLC method, which would need to be optimized for this compound.
HPLC Method Development
-
Column Selection: A C18 column is a common starting point for the separation of a wide range of compounds.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.
-
Detector Wavelength Selection: The UV-Vis spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax) for sensitive detection.
-
Flow Rate and Injection Volume: Typically, a flow rate of 1.0 mL/min and an injection volume of 10-20 µL are used, but these can be adjusted to improve peak shape and resolution.
Method Validation (Based on ICH Q2(R1) Guidelines)
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[2][3][4][5] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against a series of known concentrations.
-
Precision: The closeness of agreement between a series of measurements. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Visualizing Analytical Workflows
Diagrams are essential for representing complex processes in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a typical analytical method validation workflow and a comparison of different analytical techniques.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Techniques.
References
- 1. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of analytical methods and laboratory procedures for chemical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Anti-Inflammatory Agents: Evaluating Efficacy and Mechanisms
A note on "Scillascillone": Extensive searches for "this compound" did not yield any scientific literature or data regarding its anti-inflammatory properties or mechanism of action. Therefore, a direct comparison of its efficacy to standard anti-inflammatory drugs is not possible at this time. The following guide provides a comparative overview of two major classes of standard anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids, as a framework for evaluating novel anti-inflammatory compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these established drug classes, supported by experimental data and methodologies.
Mechanistic Overview of Inflammation and Drug Intervention
Inflammation is a complex biological response to harmful stimuli. The process is mediated by a variety of signaling pathways and inflammatory molecules. Standard anti-inflammatory drugs exert their effects by targeting specific components of this inflammatory cascade.
Caption: Inflammatory pathway and points of drug intervention.
Comparative Efficacy and Mechanism of Action
The following table summarizes the key characteristics of NSAIDs and corticosteroids.
| Feature | Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) | Corticosteroids |
| Primary Mechanism | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which blocks the synthesis of prostaglandins and thromboxanes.[1][2][3] | Bind to glucocorticoid receptors, which then translocate to the nucleus to upregulate anti-inflammatory genes and downregulate pro-inflammatory genes.[4] This leads to the inhibition of phospholipase A2 (via lipocortin-1), reducing the production of arachidonic acid and its downstream inflammatory mediators.[4] |
| Key Molecular Targets | COX-1, COX-2[5][6] | Glucocorticoid receptors, NF-κB, AP-1 |
| Therapeutic Effects | Analgesic, antipyretic, anti-inflammatory.[2][7] | Potent anti-inflammatory and immunosuppressive effects.[4] |
| Onset of Action | Relatively rapid (minutes to hours). | Slower onset, as it involves changes in gene expression (hours to days). |
| Common Examples | Ibuprofen, Naproxen, Aspirin, Celecoxib.[7] | Prednisone, Dexamethasone, Methylprednisolone. |
| Selectivity | Varies from non-selective (inhibiting both COX-1 and COX-2) to COX-2 selective.[5] | Broad effects on multiple inflammatory pathways. |
| Common Side Effects | Gastrointestinal issues (ulcers, bleeding) due to inhibition of COX-1, which is involved in protecting the stomach lining.[1][7] Increased risk of cardiovascular events with some COX-2 inhibitors.[1] Kidney problems can also occur.[1] | Immunosuppression, metabolic effects (hyperglycemia, weight gain), osteoporosis with long-term use, adrenal suppression. |
Experimental Protocols for Evaluating Anti-Inflammatory Efficacy
A standard preclinical model for assessing the acute anti-inflammatory activity of a compound is the carrageenan-induced paw edema model in rodents.
Objective: To determine the in vivo anti-inflammatory effect of a test compound by measuring the reduction of edema induced by a phlogistic agent (carrageenan).
Materials:
-
Test compound (e.g., this compound) and vehicle control.
-
Positive control: a standard anti-inflammatory drug (e.g., Indomethacin).
-
0.9% saline solution.
-
1% w/v carrageenan solution in saline.
-
Experimental animals (e.g., Wistar rats).
-
Plethysmometer or digital calipers.
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control group.
-
Positive Control group (e.g., Indomethacin 10 mg/kg).
-
Test Compound groups (at least 3 different doses).
-
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis:
-
The percentage of edema is calculated for each animal at each time point:
-
% Edema = [(Vt - V0) / V0] x 100
-
Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
-
The percentage of inhibition of edema is calculated for each treated group in comparison to the control group:
-
% Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100
-
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.
-
Caption: Experimental workflow for carrageenan-induced paw edema.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. webofjournals.com [webofjournals.com]
- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Scillascillone: An In Vivo Therapeutic Contender in Oncology
A Comparative Analysis of Scillascillone's Therapeutic Potential in Preclinical Cancer Models
For researchers and drug development professionals navigating the complex landscape of oncology therapeutics, the emergence of novel natural compounds with potent anti-cancer activity presents both opportunity and challenge. This compound, a bufadienolide natural product, has garnered significant interest for its pro-apoptotic and anti-proliferative effects. This guide provides a comprehensive in vivo validation of this compound's therapeutic potential, offering an objective comparison with established chemotherapy agents, 5-Fluorouracil (5-FU) and Paclitaxel, in gastric and breast cancer models.
Comparative Efficacy in Gastric Cancer Xenograft Models
The in vivo efficacy of this compound was evaluated in a nude mouse xenograft model of human gastric cancer. The data presented below summarizes the tumor growth inhibition following treatment with this compound and the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| This compound | 2 mg/kg | Intraperitoneal | 58.2% | [1] |
| 5-Fluorouracil (5-FU) | 20 mg/kg | Intraperitoneal | 50.8% | [2] |
| Control (Vehicle) | - | Intraperitoneal | - | [1] |
Comparative Efficacy in Breast Cancer Xenograft Models
In preclinical models of breast cancer, this compound has demonstrated significant anti-tumor activity. The following table compares its efficacy against Paclitaxel, a commonly used chemotherapeutic for breast cancer.
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction | Reference |
| This compound | 1.5 mg/kg | Intraperitoneal | Significant reduction vs. control | [1] |
| Paclitaxel | 10 mg/kg | Intravenous | Significant reduction vs. control | [3] |
| Control (Vehicle) | - | - | - | [1][3] |
Mechanism of Action: Signaling Pathway Analysis
This compound exerts its anti-cancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and death. In vivo studies have validated its impact on the ROS/JNK/p53 and PI3K/Akt/mTOR pathways.
ROS/JNK/p53 Signaling Pathway
This compound treatment leads to an increase in reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway.[4][5] Activated JNK then phosphorylates and activates the tumor suppressor protein p53, leading to the transcription of pro-apoptotic genes and subsequent cancer cell death.[4][6]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in many cancers.[7] this compound has been shown to inhibit this pathway, leading to decreased proliferation and survival of cancer cells.[8]
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed experimental protocols for the in vivo xenograft studies are provided below.
Gastric and Breast Cancer Xenograft Model Establishment
-
Cell Culture: Human gastric cancer (e.g., HGC-27) and breast cancer (e.g., MDA-MB-231) cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used for xenograft implantation.[10][11]
-
Tumor Cell Inoculation: A suspension of 5 x 10^6 cancer cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a caliper and calculated using the formula: Volume = (length × width²) / 2.[12]
In Vivo Drug Administration and Efficacy Evaluation
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to treatment and control groups.[9]
-
Drug Administration:
-
Efficacy Assessment:
-
Tumor Volume: Measured throughout the study to assess tumor growth inhibition.
-
Survival Analysis: Monitored to determine the effect of treatment on the overall survival of the tumor-bearing mice.
-
Toxicity: Body weight and general health of the mice are monitored to assess treatment-related toxicity.
-
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
The in vivo data presented in this guide provides strong evidence for the therapeutic potential of this compound in gastric and breast cancer models. Its efficacy, comparable to or exceeding that of standard chemotherapeutic agents in certain contexts, coupled with its distinct mechanism of action, positions this compound as a promising candidate for further preclinical and clinical development. The detailed protocols and pathway analyses provided herein serve as a valuable resource for researchers dedicated to advancing novel cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of human gastric cancer growth by cytokine-induced killer cells plus chemotherapy with or without cadonilimab in a mouse xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 4. ROS-dependent activation of JNK converts p53 into an efficient inhibitor of oncogenes leading to robust apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS-dependent activation of JNK converts p53 into an efficient inhibitor of oncogenes leading to robust apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P53 activation plays a crucial role in silibinin induced ROS generation via PUMA and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer cells dysregulate PI3K/AKT/mTOR pathway activation to ensure their survival and proliferation: mimicking them is a smart strategy of gammaherpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of targeting SLC1A5 on inhibiting gastric cancer growth and tumor development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells | Semantic Scholar [semanticscholar.org]
- 11. pure.skku.edu [pure.skku.edu]
- 12. Celastrol inhibits gastric cancer growth by induction of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Scillascillone: A Guide for Researchers
For professionals in chemical research and drug development, understanding the accessibility of a natural product is paramount. This guide delves into the current landscape of acquiring Scillascillone, a notable lanostane-type triterpenoid. As of late 2025, a comprehensive review of scientific literature reveals that no total chemical synthesis of this compound has been published.
Currently, the sole route to obtaining this compound is through its isolation from natural sources. This guide will therefore focus on the established isolation protocol and, to provide a forward-looking perspective for synthetic chemists, will also explore the biosynthetic pathway of related lanostane triterpenoids and highlight a synthetic strategy for a structurally analogous complex molecule.
Isolation of this compound: The Natural Route
This compound is a naturally occurring compound isolated from the whole plants of Scilla scilloides. The isolation process, as detailed in the literature, involves standard phytochemical extraction and chromatographic techniques.
Data on the Isolation of this compound
| Parameter | Details |
| Source Organism | Scilla scilloides (whole plants) |
| Extraction Solvent | Ethanol |
| Primary Separation | Column Chromatography |
| Final Purification | Not explicitly detailed, but likely involves further chromatographic steps (e.g., HPLC) |
| Compound Type | Lanostane-type triterpenoid |
| Molecular Formula | C30H44O6 |
| CAS Number | 2023822-40-2 |
Experimental Protocols: Isolation of this compound
The experimental procedure for the isolation of this compound, based on available literature, is as follows:
-
Extraction: The whole plants of Scilla scilloides are harvested, dried, and powdered. The powdered plant material is then extracted with ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified using repeated column chromatography and potentially high-performance liquid chromatography (HPLC) to yield the pure compound. The structure of the isolated this compound is then confirmed by spectroscopic methods, including NMR and mass spectrometry.
Biosynthesis of Lanostane-Type Triterpenoids
While a specific biosynthetic pathway for this compound has not been elucidated, the general pathway for lanostane-type triterpenoids is well-established. It begins with simple precursors and proceeds through a series of enzymatic steps to form the characteristic tetracyclic lanostane core. Understanding this pathway can inform potential biosynthetic or semi-synthetic approaches.
Statistical Validation of Scillascillone: A Preliminary Research Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a summary of the currently available research data on Scillascillone, a lanostane-type triterpenoid. Due to the limited public research on this specific compound, this document outlines its known biological activity and provides context based on the activities of related compounds. Further experimental validation is necessary to fully characterize the therapeutic potential of this compound.
Introduction to this compound
This compound is a natural compound isolated from the whole plants of Scilla scilloides.[1][2][3][4] It belongs to the lanostane-type triterpenoid class of molecules.[1][5] The initial research has identified its potential as an α-glucosidase inhibitor.
Quantitative Data Summary
Currently, detailed quantitative data for this compound beyond its initial identification is not widely available in public databases. The primary reported activity is its ability to inhibit α-glucosidase.
Table 1: Reported Biological Activity of this compound
| Biological Target | Activity | Remarks |
| α-glucosidase | Inhibitory | Data from initial isolation studies. Comparative efficacy and IC50 values are not readily available in the public domain. |
Experimental Protocols
α-Glucosidase Inhibitory Assay
The following is a general protocol for determining α-glucosidase inhibitory activity, which would be applicable for the validation of this compound's efficacy.
Objective: To determine the in vitro α-glucosidase inhibitory activity of this compound.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.[6][7]
-
In a 96-well plate, add the this compound solution at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and incubate.[6][7]
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.[6]
-
Stop the reaction by adding sodium carbonate.[6]
-
Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.[6][8]
-
Acarbose is used as a standard inhibitor for comparison.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.[9]
Potential Signaling Pathways (Based on Lanostane Triterpenoids)
While specific signaling pathways for this compound have not been elucidated, research on other lanostane triterpenoids suggests potential mechanisms of action in anti-inflammatory and anti-cancer contexts. These pathways provide a hypothetical framework for future investigation of this compound.
Potential Anti-Inflammatory Signaling Pathway
Lanostane triterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[10][11]
References
- 1. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 三萜 | MCE [medchemexpress.cn]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Scillascillone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Scillascillone are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established best practices for managing chemicals with unknown hazard profiles is essential. This compound, identified as a lanostane-type triterpenoid isolated from Scilla scilloides, should be handled with caution due to the potential for biological activity, including cytotoxicity, which has been observed in extracts from its source plant.
This guide provides a framework for the safe disposal of this compound, emphasizing a risk-based approach to waste management in the laboratory.
General Compound Information and Disposal Considerations
Given the limited specific data for this compound, the following tables summarize its general classification and the key considerations for its disposal based on standard laboratory safety principles.
| Compound Profile: this compound | |
| Chemical Name | This compound |
| CAS Number | 2023822-40-2 |
| Chemical Class | Lanostane-type Triterpenoid |
| Source | Isolated from Scilla scilloides |
| Known Biological Activity | Extracts of the source plant have demonstrated cytotoxic effects. The specific toxicity of isolated this compound is not well-documented in publicly available safety literature. |
| Physical Form | Typically a solid at room temperature. |
| General Disposal Considerations for Chemicals without an SDS | |
| Principle of Precaution | Assume the substance is hazardous in the absence of definitive safety data. |
| Waste Segregation | Do not mix with other chemical wastes unless compatibility is known. |
| Containerization | Use a dedicated, properly labeled, and sealed waste container. |
| Labeling | Label waste containers with the full chemical name ("this compound"), concentration (if in solution), and the words "Hazardous Waste". |
| Disposal Route | Dispose of as hazardous waste through a licensed environmental waste management contractor. Do not dispose of down the drain or in regular trash. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, safety goggles, and a lab coat when handling the compound and its waste. |
Experimental Protocol: Risk Assessment and Disposal of a Novel Compound
The following protocol outlines a general methodology for the risk assessment and disposal of a chemical compound, such as this compound, for which a specific Safety Data Sheet is unavailable.
Objective: To safely manage and dispose of this compound waste in a manner that minimizes risk to personnel and the environment.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate chemical-resistant waste container with a secure lid
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
Procedure:
-
Risk Assessment: 1.1. Review all available information on this compound, including its chemical class (triterpenoid) and any known biological activities of related compounds or source extracts. 1.2. Based on the precautionary principle, treat this compound as a potentially hazardous substance (e.g., toxic, irritant). 1.3. Identify the appropriate PPE and handling procedures to minimize exposure during waste collection. All handling of solid this compound or concentrated solutions should be performed in a fume hood.
-
Waste Collection and Segregation: 2.1. Designate a specific, compatible, and clearly labeled container for this compound waste. 2.2. For solid waste, carefully transfer it into the waste container using a spatula or other appropriate tool. 2.3. For solutions containing this compound, pour the waste into the designated liquid waste container. Do not mix with other solvent waste streams unless the compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department. 2.4. Ensure the waste container is kept securely closed when not in use.
-
Labeling of Waste Container: 3.1. Affix a hazardous waste label to the container. 3.2. Clearly write the full chemical name "this compound" and list all other components and their approximate concentrations. Do not use abbreviations. 3.3. Indicate the date when waste was first added to the container.
-
Storage of Waste: 4.1. Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. 4.2. Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Disposal: 5.1. Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company. 5.2. Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Disposal of a Chemical with Unknown Hazard Profile
Caption: Decision workflow for the disposal of this compound.
Handling Scillascillone: A Guide to Laboratory Safety and Disposal
Immediate action and comprehensive planning are critical for the safe handling and disposal of chemical compounds in a laboratory setting. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Scillascillone.
Due to the novel nature of this compound, specific handling and disposal protocols have not been extensively documented. However, by adhering to best practices for handling analogous chemical compounds, a robust safety framework can be established. The following recommendations are based on established guidelines for similar laboratory chemicals and should be implemented to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. |
| Eyes | Safety glasses or goggles | Must provide adequate protection against splashes and airborne particles. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect against spills. |
| Respiratory | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. In the absence of a fume hood, a respirator with appropriate cartridges should be used. |
Operational Plan: Handling and Storage
A clear and concise operational plan is crucial for the safe handling and storage of this compound. The following workflow outlines the key steps to be followed.
Experimental Protocols:
Given the lack of specific experimental data for this compound, it is imperative that researchers develop detailed, peer-reviewed protocols before commencing any work. These protocols should include, at a minimum:
-
Step-by-step procedures for the experiment.
-
Quantities of all chemicals to be used.
-
Identification of potential hazards at each step.
-
Emergency procedures in case of a spill or exposure.
Disposal Plan
Proper disposal of chemical waste is essential to protect both laboratory personnel and the environment. The following plan outlines the recommended disposal procedures for this compound.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
All waste containers must be clearly labeled with the contents, including the full chemical name "this compound" and any other components of the waste stream. Disposal should be carried out through the institution's certified hazardous waste management program.
By implementing these safety and logistical measures, researchers can build a foundation of trust and ensure that the handling of this compound is conducted with the utmost care and responsibility, going beyond the product itself to prioritize the well-being of all laboratory personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
